molecular formula C11H9FN2 B3394130 6-(2-Fluorophenyl)pyridin-2-amine CAS No. 882014-37-1

6-(2-Fluorophenyl)pyridin-2-amine

Cat. No.: B3394130
CAS No.: 882014-37-1
M. Wt: 188.20 g/mol
InChI Key: XTPPGQXNABTBCI-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)pyridin-2-amine is a valuable diaryl aminopyridine compound that serves as a key chemical building block in medicinal chemistry and drug discovery research. This scaffold is of significant interest in the development of novel therapeutic agents, particularly due to its potential role in creating new antimicrobials. Research on closely related N-(6-phenylpyridin-2-yl)pyridine-2-amine derivatives has demonstrated that this structural class can exhibit potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi . Structure-activity relationship (SAR) studies suggest that the presence of a free amine group, as well as the electron properties of substituents on the phenyl ring, are critical for enhancing this antimicrobial efficacy . Beyond antimicrobial applications, the 2-aminopyridine core is a privileged structure in the design of kinase inhibitors. Compounds featuring a fluorophenyl group linked to a heterocyclic amine, such as the imidazopyrazine-based investigational molecule 6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine, have been identified as inhibitors of Cyclin-dependent kinase 2 (CDK2), a protein target involved in cell cycle control . This indicates the potential of the 6-(2-fluorophenyl)pyridin-2-amine structure as a starting point for developing bioactive molecules targeting various kinases. The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(2-fluorophenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-5-2-1-4-8(9)10-6-3-7-11(13)14-10/h1-7H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPPGQXNABTBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300858
Record name 6-(2-Fluorophenyl)-2-pyridinamine
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Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882014-37-1
Record name 6-(2-Fluorophenyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882014-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Fluorophenyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(2-Fluorophenyl)pyridin-2-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

[1]

CAS Number: 882014-37-1 Molecular Formula: C₁₁H₉FN₂ Molecular Weight: 188.20 g/mol [1][2]

Executive Summary

6-(2-Fluorophenyl)pyridin-2-amine is a biaryl amine scaffold widely utilized in medicinal chemistry as a "privileged structure" for kinase inhibition.[1] Its core architecture—a 2-aminopyridine ring substituted at the 6-position with an ortho-fluorophenyl group—mimics the adenine moiety of ATP, allowing it to function as a potent hinge-binding motif in various kinase inhibitors (e.g., p38 MAPK, JNK, and CDK inhibitors).[1] The presence of the fluorine atom at the ortho-position of the phenyl ring introduces specific electronic and steric properties that can modulate metabolic stability and binding affinity through conformational locking.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

The molecule features a pyridine ring substituted with an amino group at position 2 and a 2-fluorophenyl group at position 6.[1][2][3] This specific substitution pattern creates a "bent" conformation favored by the intramolecular hydrogen bond between the pyridine nitrogen and the ortho-fluorine, or steric repulsion depending on the specific environment.[1]

Table 1: Physicochemical Properties
PropertyValueNote
CAS Number 882014-37-1Unique Identifier
Molecular Weight 188.20 g/mol Fragment-like (Rule of 3 compliant)
Exact Mass 188.0750Monoisotopic
cLogP ~2.3Moderate lipophilicity; good membrane permeability
TPSA 38.91 ŲHigh polar surface area due to primary amine
H-Bond Donors 2Primary amine (-NH₂)
H-Bond Acceptors 2Pyridine nitrogen, Fluorine
Melting Point 98–102 °CSolid at room temperature
Solubility DMSO, MeOH, DCMSparingly soluble in water

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling[1][13]

The most robust and scalable method for synthesizing 6-(2-fluorophenyl)pyridin-2-amine is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid.[1][4]

Reaction Scheme

The synthesis involves the coupling of 2-amino-6-bromopyridine (electrophile) with 2-fluorophenylboronic acid (nucleophile) using a palladium catalyst and a base.[1]

SynthesisSM12-Amino-6-bromopyridine(CAS: 19798-81-3)CatPd(dppf)Cl2 • DCMNa2CO3 (aq)SM1->CatSM22-Fluorophenylboronic Acid(CAS: 1993-03-9)SM2->CatProduct6-(2-Fluorophenyl)pyridin-2-amine(CAS: 882014-37-1)Cat->ProductDME/H2O, 90°C, 12hYield: ~75-85%

Figure 1: Suzuki-Miyaura synthesis pathway for 6-(2-Fluorophenyl)pyridin-2-amine.

Detailed Experimental Protocol

Reagents:

  • 2-Amino-6-bromopyridine (1.0 eq)[1][5]

  • 2-Fluorophenylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂ • CH₂Cl₂ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-6-bromopyridine (1.0 eq) and 2-fluorophenylboronic acid (1.2 eq) in degassed DME (0.1 M concentration).

  • Base Addition: Add the 2.0 M aqueous Na₂CO₃ solution (3.0 eq) to the reaction mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) in one portion.

  • Degassing: Purge the system with nitrogen or argon for 10–15 minutes to remove dissolved oxygen (critical to prevent homocoupling side reactions).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere for 12–16 hours. Monitor progress by TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Cool to room temperature. Dilute with water and extract three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0–40% EtOAc in Hexanes).

  • Characterization: The product should appear as an off-white to pale yellow solid.[1]

Medicinal Chemistry Applications

Kinase Inhibitor Scaffold (Hinge Binder)

The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitor design.[1] It forms a bidentate hydrogen bond network with the backbone residues of the kinase hinge region (e.g., Met109 in p38α).

  • Donor-Acceptor Motif: The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor.[1]

  • Hydrophobic Pocket: The 6-(2-fluorophenyl) group extends into the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase.[1] The ortho-fluorine atom can induce a specific torsion angle, locking the biaryl system into a conformation that favors binding selectivity.[1]

BindingModecluster_0Pharmacophore FeaturesScaffold6-(2-Fluorophenyl)pyridin-2-amineHingeKinase Hinge Region(Backbone NH/CO)Scaffold->HingeH-Bond (Donor/Acceptor)PocketHydrophobic Pocket(Gatekeeper Residue)Scaffold->PocketVan der Waals / Pi-Stacking

Figure 2: Pharmacophore mapping of the scaffold in the kinase ATP-binding site.[1]

Bioisosterism

This scaffold is often used as a bioisostere for:

  • 2-Aminopyrimidines: Common in drugs like Imatinib.[1]

  • 2-Aminoquinazolines: Common in EGFR inhibitors.[1]

  • 3-Aryl-1H-indazoles: Common in various kinase inhibitors.[1]

Analytical Characterization

To validate the synthesis, the following spectral data are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridine Ring: Three protons. Look for a triplet (H4) and two doublets (H3, H5). H3 (ortho to amine) will be shielded (approx. 6.5 ppm). H5 (ortho to phenyl) will be deshielded.

    • Phenyl Ring: Four protons. The ortho-fluorine causes characteristic splitting patterns (multiplets) and downfield shifts.[1]

    • Amine: Broad singlet around 6.0–6.5 ppm (exchangeable with D₂O).

  • ¹³C NMR:

    • Expect doublet splitting for carbons coupled to the fluorine atom (C-F coupling constants: ¹J_CF ~245 Hz, ²J_CF ~20 Hz).

  • MS (ESI):

    • [M+H]⁺ = 189.2 m/z.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert atmosphere (nitrogen) to prevent oxidation of the amine.

References

  • Sigma-Aldrich. 6-(2-Fluorophenyl)-2-pyridinamine Product Page. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem. Compound Summary for CAS 882014-37-1. Link

2-Amino-6-(2-fluorophenyl)pyridine (CAS 882014-37-1): Synthesis, Identification, and Application as a Privileged Kinase Hinge-Binding Motif

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the strategic selection of low-molecular-weight building blocks dictates the success of structure-based drug design. 2-Amino-6-(2-fluorophenyl)pyridine , systematically known as 6-(2-fluorophenyl)pyridin-2-amine (CAS: 882014-37-1), represents a privileged scaffold frequently utilized in the development of small-molecule kinase inhibitors. This whitepaper provides an authoritative guide on the physicochemical identification, optimized synthetic methodologies, and structural biology rationale behind utilizing this specific chemical motif in advanced drug discovery programs.

Physicochemical Profiling & Analytical Identification

Accurate identification and quality control of starting materials are foundational to reproducible synthetic chemistry. The compound presents as a functionalized biaryl system combining an electron-rich 2-aminopyridine core with a sterically demanding ortho-fluorinated phenyl ring.

Fundamental Properties

The following table summarizes the core quantitative and structural data for 6-(2-fluorophenyl)pyridin-2-amine :

PropertyValue
Chemical Name 6-(2-Fluorophenyl)pyridin-2-amine
CAS Registry Number 882014-37-1
MDL Number MFCD12033166
Molecular Formula C₁₁H₉FN₂
Molecular Weight 188.20 g/mol
Structural Class Halogenated Biaryl Heterocycle
Analytical Identification (NMR & MS)

To establish a self-validating analytical workflow, researchers must confirm the identity of the synthesized or procured compound using orthogonal spectroscopic techniques.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a strong pseudo-molecular ion [M+H]⁺ at m/z 189.1 .

  • ¹H NMR (CDCl₃ or DMSO-d₆): The signature of the 2-aminopyridine ring includes a multiplet for the pyridine C3, C4, and C5 protons, alongside a distinct broad singlet (br s) integrating for 2H between 4.5–5.5 ppm corresponding to the primary amine (-NH₂). The fluorophenyl ring presents a complex multiplet integrating for 4H.

  • ¹⁹F NMR: A diagnostic singlet resonance is expected in the region of -114 to -118 ppm , confirming the presence of the ortho-fluorine atom.

Synthetic Methodology: Optimized Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing 2-amino-6-(2-fluorophenyl)pyridine is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-6-bromopyridine with (2-fluorophenyl)boronic acid.

Causality in Reagent Selection

The selection of the bromo-heterocycle over the chloro-analog is a deliberate mechanistic choice. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy facilitates a much more rapid oxidative addition to the Palladium(0) catalyst—the rate-determining step in the catalytic cycle 1[1]. Consequently, 2-amino-6-bromopyridine allows for milder reaction conditions, shorter reaction times, and mitigates the need for highly engineered, expensive phosphine ligands[1].

G A 2-Amino-6-bromopyridine (Electrophile) C Pd(0) Catalyst & Base (e.g., Pd2(dba)3, K3PO4) A->C Oxidative Addition B (2-Fluorophenyl)boronic acid (Nucleophile) B->C Transmetalation D 6-(2-Fluorophenyl)pyridin-2-amine (CAS: 882014-37-1) C->D Reductive Elimination

Catalytic cycle steps for the Suzuki-Miyaura synthesis of the target compound.

Step-by-Step Experimental Protocol

To ensure high yields and minimize side reactions such as protodeboronation (the hydrolysis of the boronic acid to fluorobenzene), the following self-validating protocol is recommended 2[2]:

  • Catalyst & Reagent Preparation: In an oven-dried Schlenk tube, combine the palladium precursor (Pd₂(dba)₃, 2-3 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 6-9 mol%), (2-fluorophenyl)boronic acid (1.5 equivalents), and a mild base such as K₃PO₄ (3.0 equivalents)[2].

  • Atmospheric Control: Seal the Schlenk tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure argon. Repeat this cycle three times. Causality: Oxygen quenches the active Pd(0) species, leading to homocoupling side products and catalyst death.

  • Solvent & Substrate Addition: Inject degassed 1,4-dioxane/water (typically 5:1 v/v) via syringe. Add 2-amino-6-bromopyridine (1.0 equivalent)[2][3].

  • Reaction Execution: Replace the septum with a Teflon screw cap, seal tightly, and heat the mixture to 100–110 °C with vigorous stirring for 12–16 hours.

  • In-Process QC & Validation: Before quenching, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid LC-MS method. Validation Check: Proceed to workup only if the starting mass (m/z 173/175 for the bromide) is depleted and the product mass (m/z 189.1) is the dominant peak.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo and purify via silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure product.

Application in Drug Discovery: Kinase Hinge-Binding Motif

The 2-amino-6-(2-fluorophenyl)pyridine scaffold is not merely a random chemical entity; it is a highly engineered pharmacophore used extensively in the design of inhibitors targeting Receptor Tyrosine Kinases (RTKs), MAP4K4, and PI3K isoforms 4[4][5].

The 2-Aminopyridine Hinge Binder

The ATP-binding pocket of kinases contains a highly conserved "hinge region." The 2-aminopyridine core acts as an optimal bidentate hydrogen-bond donor/acceptor system. The pyridine nitrogen accepts a hydrogen bond from the backbone amide (N-H) of a hinge residue (e.g., Valine or Leucine), while the exocyclic primary amine donates a hydrogen bond to the adjacent backbone carbonyl (C=O) 6[6].

The Role of the Ortho-Fluoro Substitution

The addition of the 2-fluorophenyl group at the 6-position is a masterclass in conformational control. The highly electronegative fluorine atom creates a localized dipole and steric bulk that repels the adjacent pyridine nitrogen. This forces the biaryl system out of coplanarity, inducing a specific, non-planar dihedral twist.

  • Causality: This pre-organized twist is energetically favorable because it perfectly projects the lipophilic phenyl ring into the hydrophobic pocket adjacent to the kinase gatekeeper residue. By pre-organizing the molecule in its bioactive conformation, the entropic penalty upon binding is drastically reduced, leading to sub-nanomolar binding affinities (IC₅₀)[4][6].

G Hinge Kinase Hinge Region (Backbone C=O and N-H) Core 2-Aminopyridine Core (Bidentate H-Bonding) Core->Hinge H-Bond Donor/Acceptor Fluoro 2-Fluorophenyl Ring (Lipophilic Interaction) Core->Fluoro Steric Dihedral Twist (Pre-organization) Pocket Hydrophobic Pocket (Gatekeeper Adjacent) Fluoro->Pocket Van der Waals / Pi-Pi

Pharmacophore model detailing the dual-action binding mechanism in the kinase ATP pocket.

References

  • Sigma-Aldrich. "6-(2-Fluorophenyl)-2-pyridinamine | 882014-37-1." MilliporeSigma.

  • BenchChem. "Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine." 1[1]

  • BenchChem. "Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions." 2[2]

  • National Institutes of Health (PMC). "Discovery of multi-target receptor tyrosine kinase inhibitors as novel anti-angiogenesis agents." 4[4]

  • US Patent Office. "US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases." 3[3]

  • National Institutes of Health (PMC). "Glioblastoma: Current Status, Emerging Targets, and Recent Advances."5[5]

  • ACS Publications. "2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety." Journal of Medicinal Chemistry.6[6]

Sources

Comprehensive Technical Guide: Synthesis, Characterization, and Application of 6-(2-Fluorophenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in modern medicinal chemistry, 6-(2-Fluorophenyl)pyridin-2-amine serves as a critical active pharmaceutical ingredient (API) intermediate. Combining the robust hydrogen-bonding capacity of a 2-aminopyridine core with the conformational rigidity imparted by an ortho-fluorophenyl group, this molecule is frequently utilized in the design of highly selective kinase inhibitors and G protein-coupled receptor (GPCR) ligands. This technical guide outlines the physicochemical properties, mechanistic synthesis, analytical validation, and pharmacological rationale behind this essential building block.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 6-(2-Fluorophenyl)pyridin-2-amine is the first step in predicting its behavior in both synthetic workflows and biological systems[1].

Physicochemical PropertyValue / Description
Chemical Name 6-(2-Fluorophenyl)pyridin-2-amine
Molecular Formula C₁₁H₉FN₂
Molecular Weight 188.20 g/mol
Monoisotopic Mass 188.0749 Da
Hydrogen Bond Donors 1 (Primary exocyclic amine, -NH₂)
Hydrogen Bond Acceptors 2 (Pyridine nitrogen, Fluorine atom)
Estimated LogP ~2.1 - 2.4 (Favorable for membrane permeability)

Structural Significance: The molecule consists of two primary domains. The 2-aminopyridine domain is highly polar and capable of forming bidentate hydrogen bonds. The 2-fluorophenyl domain provides lipophilicity and steric bulk. The highly electronegative fluorine atom at the ortho position creates a polarized C-F bond that significantly influences the dihedral angle between the two aromatic rings, a critical factor in structure-based drug design.

Mechanistic Synthesis Pathways

The most efficient and scalable method for constructing the biaryl axis of 6-(2-Fluorophenyl)pyridin-2-amine is the Suzuki-Miyaura Cross-Coupling . This palladium-catalyzed reaction couples 6-bromopyridin-2-amine with (2-fluorophenyl)boronic acid.

Causality in Reagent Selection

Palladium catalysis is highly effective for C-C bond formation; however, the presence of the free exocyclic amine on the pyridine ring can coordinate to the palladium center, potentially poisoning the catalyst. To circumvent this, bulky, electron-rich bidentate ligands (such as dppf) or dialkylbiaryl phosphine ligands are employed. These ligands provide sufficient steric bulk and electron density to accelerate the reductive elimination step, effectively outcompeting the amine for coordination to the metal center[2].

SuzukiCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Intermediate (Pd-II) Pd0->OxAdd + Ar-Br TransMet Transmetalation Intermediate (Pd-II) OxAdd->TransMet + Ar'-B(OH)2 + Base (K2CO3) RedElim Reductive Elimination Complex TransMet->RedElim RedElim->Pd0 - Product Product 6-(2-Fluorophenyl)pyridin-2-amine (Target API Intermediate) RedElim->Product ArBr 6-Bromopyridin-2-amine (Electrophile) ArBr->OxAdd ArB (2-Fluorophenyl)boronic acid (Nucleophile) ArB->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity.

  • Reagent Assembly: Charge an oven-dried reaction flask with 6-bromopyridin-2-amine (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions. K₂CO₃ acts as the base to quaternize the boronic acid, forming the reactive boronate species required for transmetalation.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution with N₂ gas for 15 minutes.

    • Causality: Degassing is critical to remove dissolved oxygen, which would irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a positive N₂ stream.

  • Thermal Activation: Heat the reaction mixture to 90°C for 8–12 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the LC-MS trace shows the disappearance of the starting bromide and the emergence of the product mass (

      
      ).
      
  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Analytical Characterization Protocols

To ensure the structural integrity and purity of the synthesized compound, the following self-validating analytical workflows must be employed:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): The signature of the primary amine is a broad singlet integrating to 2 protons (typically around 6.0 ppm). The pyridine and fluorophenyl protons will appear as distinct multiplets in the aromatic region (6.5 – 8.0 ppm).

    • ¹⁹F NMR (376 MHz, DMSO-d₆): A distinct multiplet or decoupled singlet around -115 to -118 ppm is characteristic of an ortho-fluorophenyl group. Causality: ¹⁹F NMR provides a direct, background-free confirmation of the fluorine atom's presence without interference from the hydrocarbon framework.

  • High-Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS):

    • Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: The acidic modifier ensures the protonation of the 2-aminopyridine moiety, resulting in sharp chromatographic peak shapes and robust ionization in positive electrospray ionization (+ESI) mode. The expected target mass is 189.2 m/z [M+H]⁺ .

Pharmacological & Conformational Logic (E-E-A-T)

In medicinal chemistry, the integration of the 6-(2-Fluorophenyl)pyridin-2-amine scaffold is rarely arbitrary. It is driven by strict thermodynamic and pharmacokinetic logic.

Conformational Locking: The ortho-fluoro substitution acts as a highly effective conformation-controlling element. Due to steric hindrance and potential intramolecular hyperconjugative electron donation, the fluorine atom restricts the free rotation of the biaryl axis[3],[4]. This locks the molecule into a specific dihedral angle, pre-organizing the ligand into its bioactive conformation and significantly reducing the entropic penalty upon binding to a target protein's active site.

Metabolic Stability: Fluorine incorporation fundamentally alters the pharmacokinetic rate of metabolism. By replacing a hydrogen atom with a strongly electronegative fluorine atom at the ortho position, the local electron density is reduced, effectively blocking cytochrome P450-mediated oxidative metabolism at that specific site, thereby extending the compound's biological half-life[5].

Hinge-Binding Motif: The 2-aminopyridine core is a classical kinase hinge-binding motif. The pyridine nitrogen acts as a hydrogen-bond acceptor, while the exocyclic amine acts as a hydrogen-bond donor. This allows the scaffold to form a highly stable bidentate interaction with the backbone amides of a kinase hinge region.

MedChemWorkflow Core 6-(2-Fluorophenyl)pyridin-2-amine API Scaffold Fluoro Ortho-Fluoro Substitution (Steric/Electronic Modulator) Core->Fluoro Amine 2-Aminopyridine Motif (Polar Interaction Hub) Core->Amine Conf Conformational Locking (Reduces Entropic Penalty) Fluoro->Conf Metab Metabolic Stability (Blocks CYP450 Oxidation) Fluoro->Metab Hbond Kinase Hinge Region H-Bonding (Donor/Acceptor) Amine->Hbond Lead Optimized Lead Compound (High Affinity & Half-Life) Conf->Lead Metab->Lead Hbond->Lead

Figure 2: Pharmacological logic mapping the structural features of the scaffold to clinical lead optimization.

References

Sources

The 6-Arylpyridin-2-amine Scaffold in Medicinal Chemistry: Design, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyridine ring is universally recognized as a "privileged scaffold" due to its favorable electronic distribution, hydrogen-bonding capabilities, and structural rigidity. Among its derivatives, the 6-arylpyridin-2-amine motif has emerged as a highly versatile pharmacophore. The unique spatial arrangement—combining a hydrogen-bond donor/acceptor system at the 2-position with a tunable, lipophilic aryl group at the 6-position—enables precise interactions with complex protein active sites. This technical guide explores the mechanistic rationale behind the scaffold's efficacy, its primary therapeutic applications, and the validated synthetic methodologies used to construct it.

Pharmacological Applications & Mechanistic Causality

Targeting Neurodegenerative Diseases via nNOS Inhibition

Neuronal Nitric Oxide Synthase (nNOS) is a critical enzyme whose overactivation is implicated in various neurodegenerative disorders. The primary challenge in designing nNOS inhibitors is achieving selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS), while simultaneously ensuring Blood-Brain Barrier (BBB) permeability[1][2].

The Causality of Scaffold Selection: The 2-aminopyridine moiety is indispensable for nNOS inhibition. Mechanistically, the pyridine nitrogen and the exocyclic amine form a bidentate hydrogen-bonding network with the carboxylate side chains of Glu-592 (in rat nNOS) or Glu-597 (in human nNOS)[1]. This geometric complementation acts as the primary anchor. The 6-aryl substitution serves to project the molecule into a hydrophobic pocket, orienting subsequent tail modifications toward the heme propionates[2].

Overcoming the BBB Permeability Bottleneck: Early iterations of 2-aminopyridine-based inhibitors utilized highly basic secondary amines in their tail regions, resulting in excellent potency but poor Caco-2 permeability due to a high polar surface area (PSA)[1].

  • The Solution: Researchers strategically replaced secondary carbon linkers with neutral ether linkers and introduced lipophilic fluorine atoms [3][4].

  • The Causality: These modifications suppress the basicity of the molecule, reduce the number of hydrogen bond donors, and lower the number of rotatable bonds. This directly shifts the physicochemical profile to favor passive diffusion across lipid bilayers, drastically improving BBB penetration while maintaining the critical Glu-597 anchoring[4].

G A nNOS Active Site (Glu-592/Glu-597) B 2-Aminopyridine Head (H-Bond Anchoring) B->A Binds E High Isoform Selectivity (nNOS over eNOS/iNOS) B->E Drives C 6-Aryl Linker (Hydrophobic Pocket) C->B Connects D Tail Modifications (Ether/Fluorine) D->C Extends F Enhanced BBB Permeability D->F Improves

Logical design of nNOS inhibitors using the 6-arylpyridin-2-amine scaffold.

Targeting Inflammatory Pathways via MSK1 Inhibition

Beyond neurodegeneration, the 6-arylpyridin-2-amine scaffold is utilized in anti-inflammatory drug discovery. Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear kinase involved in the activation of the pro-inflammatory transcription factor NF-kB, making it a target for asthma and psoriasis[5].

High-throughput screening identified 1-(6-phenylpyridin-2-yl)guanidine as a potent starting hit[5]. The conversion of the 2-amino group into a guanidine functionality expands the hydrogen-bonding network, allowing the molecule to effectively compete with ATP in the kinase domain, while the 6-phenyl ring stabilizes the complex via


 stacking interactions[5].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of structural modifications on the 6-arylpyridin-2-amine scaffold for human nNOS (hnNOS) inhibition. Notice how the shift from a carbon/pyridine linker to an ether linker or fluorinated tail preserves potency while drastically altering permeability profiles[1][2][4].

Compound / ModificationhnNOS

(nM)
Selectivity (hnNOS / heNOS)Selectivity (hnNOS / hiNOS)Permeability / BBB Penetration
Compound 7 (Pyridine Linker)13 nM1831-foldModeratePoor (Low Caco-2 permeability)
Compound 14j (Pyridine Linker)13 nM1761-fold118-foldPoor
Compound 4 (Ether Linker)25 nM2335-foldHighHigh (Excellent oral bioavailability)
Fluorinated Tail (Difluoropiperidine)48 nM388-fold135-foldExcellent (

cm/s)

Synthetic Methodologies & Self-Validating Protocols

The most robust method for constructing the 6-arylpyridin-2-amine scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-6-bromopyridine with arylboronic acids[6].

Why 2-amino-6-bromopyridine? While 2,6-dibromopyridine is highly reactive due to its electron-deficient nature, using 2-amino-6-bromopyridine is strategically superior when the terminal amino group is required. The electron-donating nature of the amino group slightly disfavors direct nucleophilic attack but perfectly accommodates the oxidative addition step of the palladium catalytic cycle, avoiding tedious protection-deprotection sequences[6].

Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling

Reagents: 2-amino-6-bromopyridine (1.0 equiv), Arylboronic acid (1.2 equiv),


 (2.0 equiv), 

(0.05 equiv), 1,4-Dioxane/Water (4:1 v/v).
  • Preparation & Degassing: Combine 2-amino-6-bromopyridine, the desired arylboronic acid, and

    
     in a Schlenk flask containing the 1,4-dioxane/water solvent mixture.
    
    • Causality & Validation: Degass the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes before adding the catalyst. Oxygen readily oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle. A self-validating check is the observation of a persistent yellow solution; turning black indicates palladium precipitation (catalyst death)[6].

  • Catalyst Addition: Under a positive flow of argon, add

    
     (5 mol%).
    
  • Thermal Activation: Heat the reaction mixture to 85–95 °C for 12–24 hours[6].

    • Causality: The elevated temperature provides the necessary activation energy for the transmetalation step, which is often rate-limiting when utilizing electron-rich heterocyclic bromides.

  • In-Process Monitoring: Monitor the reaction via TLC or LC-MS.

    • Validation: The reaction is deemed complete when the mass peak corresponding to the starting bromide is entirely consumed, ensuring maximum yield and simplifying purification.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure 6-arylpyridin-2-amine[6].
    

G Start 2-Amino-6-bromopyridine + Arylboronic Acid Cat Pd(PPh3)4 Catalyst + K3PO4 Base Start->Cat Degas Degassing (Inert Atm) Prevents Oxidation Cat->Degas Heat Heating (85-95 °C) 12-24 hours Degas->Heat Purify Aqueous Workup & Column Chromatography Heat->Purify Product 6-Arylpyridin-2-amine (Target Scaffold) Purify->Product

Step-by-step Suzuki-Miyaura synthetic workflow for 6-arylpyridin-2-amines.

Conclusion

The 6-arylpyridin-2-amine scaffold is a masterclass in rational drug design. By combining the rigid, hydrogen-bonding capacity of the 2-aminopyridine head with the steric and lipophilic tunability of the 6-aryl tail, medicinal chemists can achieve exceptional target affinity and isoform selectivity. As demonstrated in the evolution of nNOS inhibitors, understanding the physicochemical causality behind structural modifications—such as substituting secondary amines with ether linkers—allows researchers to overcome pharmacokinetic barriers like BBB permeability without compromising pharmacodynamic potency.

References

  • A Comparative Analysis of the Reactivity of 2,6- Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis Benchchem
  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors NIH / ACS Chemical Neuroscience
  • 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors eScholarship.org
  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker ACS Public
  • Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability ACS Public
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model NIH / Pharmaceuticals (Basel)

Sources

Electronic Properties of 2-Fluorophenyl Substituted Pyridines: A Technical Guide for Drug Development and Optoelectronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-fluorophenyl pyridine motif is a privileged scaffold in both medicinal chemistry and materials science. The strategic placement of a fluorine atom at the ortho position of the phenyl ring induces profound electronic and conformational changes. This guide synthesizes the causality behind these properties, detailing how inductive electron withdrawal and steric constraints modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Furthermore, we provide field-proven, self-validating protocols for the synthesis and electrochemical characterization of these highly versatile compounds.

The Privileged Scaffold: 2-Fluorophenyl Pyridines

In drug development, replacing a standard phenyl ring with a 2-fluorophenyl substituted pyridine can drastically alter a molecule's physicochemical profile. The fluorine atom modulates electronic properties, metabolic stability, and binding affinity [1]. For instance, the EP(1) receptor antagonist GSK269984A utilizes a fluorophenyl pyridine core to achieve high potency and metabolic resistance in inflammatory pain models [2].

In optoelectronics, bis-cyclometalated iridium(III) complexes utilizing 2-(2-fluorophenyl)pyridine ligands exhibit highly tunable phosphorescence. Recent studies demonstrate that positional fluorination (ortho vs. meta vs. para) does not merely induce a general blue shift; rather, it tunes the HOMO and LUMO energy levels in a non-trivial, position-dependent manner[3].

Electronic & Conformational Causality

The electronic properties of 2-fluorophenyl pyridines are governed by two competing forces:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. At the ortho position, its strong inductive pull stabilizes the HOMO energy level. In cyclometalated Ir(III) complexes, the HOMO is primarily distributed over the metal d-orbitals and the phenyl units. Ortho-fluorination significantly lowers this energy compared to the non-fluorinated parent complex, directly impacting the oxidative stability of the molecule [3].

  • Conformational Locking (Steric & Electrostatic Effects): The ortho-fluorine atom creates steric hindrance and electrostatic repulsion (e.g., F···N repulsion if the rings attempt to adopt a coplanar geometry). This forces a dihedral twist between the phenyl and pyridine rings, breaking extended π-conjugation. In drug design, this restricted rotation minimizes the entropic penalty upon target binding and prevents planar intercalation, thereby reducing off-target toxicity.

Causality A Ortho-Fluorination of Phenylpyridine B Inductive Electron Withdrawal (-I Effect) A->B C Steric Hindrance & Electrostatic Repulsion A->C D HOMO/LUMO Energy Modulation B->D E Dihedral Angle Twist (Conformational Locking) C->E F Optoelectronic Tuning (e.g., Blue-shifted Emission) D->F E->D G Enhanced Metabolic Stability & Target Binding E->G

Caption: Logical relationship between ortho-fluorination, electronic modulation, and application outcomes.

Experimental Methodologies

To harness these properties, researchers must employ robust synthesis and characterization workflows. The following protocols are designed as self-validating systems to ensure scientific integrity.

Workflow S1 Reagent Prep: Boronic Acid + Halide S2 Pd-Catalyzed Cross-Coupling S1->S2 S3 Chromatographic Purification S2->S3 S4 Electrochemical Profiling (CV) S3->S4 S5 Photophysical Analysis S4->S5

Caption: Step-by-step experimental workflow from Suzuki coupling to photophysical characterization.

Protocol 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality of Choice: The Suzuki-Miyaura cross-coupling is selected for its high functional group tolerance. Using Pd(PPh₃)₄ ensures efficient oxidative addition to the electron-deficient bromopyridine, while the bulky phosphine ligands stabilize the catalytic intermediate.

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask under an inert argon atmosphere, combine 2-fluorophenylboronic acid (1.2 eq) and 2-bromopyridine (1.0 eq).

  • Catalyst and Base Addition: Add Pd(PPh₃)₄ (5 mol%) and anhydrous K₂CO₃ (2.0 eq).

    • Self-Validation Check: The strict use of an inert atmosphere prevents catalyst oxidation (Pd(0) to Pd(II)), ensuring the catalytic cycle initiates properly. A color change to pale yellow/green indicates active Pd(0) species.

  • Solvent System: Suspend the mixture in a degassed solvent blend of Toluene/Ethanol/Water (2:1:1 v/v). The water dissolves the inorganic base, facilitating the critical transmetalation step.

  • Reaction Execution: Reflux the mixture at 90°C for 12-18 hours. Monitor via Thin-Layer Chromatography (TLC) until the bromopyridine is entirely consumed.

  • Workup and Purification: Cool to room temperature, extract the organic layer with ethyl acetate, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure 2-(2-fluorophenyl)pyridine.

Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)

Causality of Choice: Cyclic Voltammetry (CV) is the gold standard for directly measuring oxidation and reduction onset potentials. These potentials are mathematically converted to HOMO and LUMO energy levels using the Nernst equation, providing an empirical map of the molecule's electronic structure.

Step-by-Step Methodology:

  • Cell Setup: Prepare a three-electrode cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Electrolyte Preparation: Dissolve the synthesized compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Internal Calibration: Add Ferrocene (Fc) as an internal standard.

    • Self-Validation Check: The Fc/Fc⁺ redox couple provides a reliable reference point (typically ~4.8 eV below vacuum). Observing a reversible, symmetric Fc wave validates the reference electrode's stability and compensates for any solvent junction potentials.

  • Measurement: Sweep the potential at a scan rate of 50-100 mV/s. Record the onset oxidation potential (

    
    ) and onset reduction potential (
    
    
    
    ).
  • Energy Calculation: Compute the frontier orbital energy levels:

Quantitative Data Summary: Positional Fluorination Effects

The table below summarizes the effect of positional fluorination on the electronic properties of bis-cyclometalated Ir(III) acetylacetonate complexes. It demonstrates how ortho-fluorination (C1) specifically lowers the HOMO level compared to para-fluorination (C3) and the non-fluorinated reference (C6) [3].

ComplexLigand SubstitutionHOMO (eV)LUMO (eV)Bandgap (

, eV)
Emission Shift
C6 (Reference) None (ppy)-5.20-2.402.80Green
C1 Ortho-Fluoro (o-Fppy)-5.35-2.452.90Blue-shifted
C3 Para-Fluoro (p-Fppy)-5.21-2.522.69Red-shifted
C7 Di-Fluoro (dFppy)-5.52-2.493.03Deep Blue

Note: Data synthesized from electrochemical profiling of[Ir(Fppy)₂(acac)] derivatives. The ortho-fluorine uniquely stabilizes the HOMO without drastically dropping the LUMO, leading to an widened bandgap.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Institutes of Health (PMC). [Link]

  • Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain. PubMed. [Link]

  • Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. Inorganic Chemistry (ACS Publications). [Link]

Biaryl Amine Building Blocks for Heterocyclic Synthesis: Mechanistic Pathways and Application Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis & Catalysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary: The Strategic Value of Biaryl Amines

In modern drug discovery and materials science, the rapid assembly of complex, polycyclic heterocycles is a critical bottleneck. Biaryl amines—specifically 2-aminobiphenyls and their heteroaromatic analogues—serve as highly versatile, privileged building blocks. Their strategic value lies in their pre-organized geometry: the spatial proximity of the pendant aryl ring and the amine directing group creates an ideal microenvironment for site-selective transition-metal-catalyzed functionalization.

Rather than relying on traditional, step-heavy condensation chemistry, modern protocols leverage these biaryl amines to access diverse scaffolds—such as carbazoles, phenanthridines, and azepinones—through divergent C–H activation and oxidative annulation pathways. This whitepaper details the mechanistic causality behind these transformations and provides self-validating experimental protocols to ensure reproducibility in your laboratory.

Mechanistic Causality: Divergent Pathways to Heterocycles

As an application scientist, I frequently observe that the failure of C–H functionalization protocols stems from a fundamental misunderstanding of the catalyst's resting state and the mechanistic role of additives. The divergence of a biaryl amine into different heterocyclic classes is entirely dictated by the choice of catalyst, ligand, and oxidant.

The CMD Pathway to Carbazoles

The intramolecular C–H amination of 2-aminobiaryls to form carbazoles is predominantly driven by Palladium(II) catalysis[1]. The causality behind the ubiquitous use of


 is not merely its solubility; the acetate ligand is an active participant. It abstracts the aryl proton via a Concerted Metalation-Deprotonation (CMD) transition state, significantly lowering the activation energy for C–H cleavage compared to electrophilic aromatic substitution. Following palladation, reductive elimination forges the C–N bond, and a terminal oxidant (typically 

or

) regenerates the active Pd(II) species from Pd(0)[1].
Cooperative Catalysis for Precursor Synthesis

Before functionalizing biaryl amines, one must synthesize them efficiently. The traditional Buchwald-Hartwig cross-coupling often struggles with highly congested ortho-substituted systems. Enter Palladium/Norbornene (Pd/NBE) cooperative catalysis (the Catellani reaction). By utilizing an aryl iodide, an electrophilic amine source, and an aryl boronic acid, Pd/NBE catalysis enables a domino ortho-amination/ipso-Suzuki coupling[2]. Mass spectrometric studies have proven that bases like


 are not just acid scavengers; they actively stabilize the transient Pd(IV) intermediates required for norbornene extrusion[3].

Reaction Pathway Visualization

The following diagram maps the divergent synthetic pathways originating from biaryl amine precursors.

G A Aryl Halide + Amine Reagent B Biaryl Amine Intermediate A->B Pd/NBE Catellani Catalysis C Carbazoles (Intramolecular C-H) B->C Pd(OAc)2, Cu(OAc)2 CMD Pathway D Phenanthridines (Oxidative Annulation) B->D PIFA or Pd(II) Insertion E Azepinones (Cascade Cyclization) B->E ortho-C-H Amination

Figure 1: Divergent heterocyclic synthesis pathways from biaryl amine precursors.

Quantitative Benchmarking of Catalytic Systems

To guide your synthetic planning, the following table summarizes the optimized parameters and expected outcomes for the primary transformations discussed.

Target ScaffoldPrecursor TypeCatalytic SystemOxidant / BaseTypical YieldMechanistic Driver
Carbazoles 2-Aminobiaryls5 mol%


, Air
85–95%CMD C–H Activation[1]
Phenanthridines 2-Arylbenzaldimines10 mol%


/ KOAc
70–85%Decarboxylative Annulation
Biaryl Tertiary Amines Aryl Iodides + Amines

/ Norbornene

75–90%Pd(IV) Intermediacy[3]

Self-Validating Experimental Protocol: Intramolecular C–H Amination to Carbazoles

A robust protocol must be self-validating—meaning the operator can verify the success of the reaction at intermediate stages without waiting for final isolation. The following procedure details the synthesis of a substituted carbazole from a 2-aminobiaryl precursor.

Step 1: Assembly of the Catalytic Chamber (Inert Atmosphere)

  • Action: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the 2-aminobiaryl derivative (1.0 mmol),

    
     (11.2 mg, 0.05 mmol, 5 mol%), and anhydrous 
    
    
    
    (363 mg, 2.0 mmol, 2.0 equiv).
  • Causality:

    
     serves as the pre-catalyst. The stoichiometric 
    
    
    
    is critical not only as a terminal oxidant to re-oxidize Pd(0) to Pd(II), but also to maintain a high local concentration of acetate ions, which drives the CMD deprotonation step.

Step 2: Solvent Addition and Thermal Activation

  • Action: Evacuate and backfill the tube with

    
     (balloon pressure). Add 5.0 mL of anhydrous toluene. Seal the tube and heat to 110 °C behind a blast shield for 12 hours.
    
  • Causality: Toluene provides a non-coordinating, high-boiling medium that stabilizes the high-temperature palladacycle intermediate without competing for vacant coordination sites on the palladium center. The

    
     atmosphere acts as a co-oxidant, regenerating the Cu(II) species and ensuring catalytic turnover.
    

Step 3: Self-Validating Quench and Reaction Monitoring

  • Action: Cool the reaction mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter through a short pad of Celite to remove copper salts and palladium black. Perform TLC (Hexanes/EtOAc 4:1) and LC-MS on the crude filtrate.

  • Validation Check: The starting 2-aminobiaryl is typically highly fluorescent under 254 nm UV light. The disappearance of this spot and the emergence of a lower-

    
    , distinctively UV-active carbazole spot confirms conversion. LC-MS must show a mass shift of 
    
    
    
    relative to the starting material, validating the oxidative cyclization. If the mass matches the starting material but the
    
    
    has changed, suspect an undesired isomerization rather than cyclization.

Step 4: Isolation and Purification

  • Action: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc).

  • Causality: Carbazoles are highly stable and non-polar relative to their open-chain amine precursors, allowing for straightforward normal-phase separation.

References

  • Title: Synthesis of Biaryl Tertiary Amines through Pd/Norbornene Joint Catalysis in a Remote C–H Amination/Suzuki Coupling Reaction Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed C–H Amination of C(sp2) and C(sp3)–H Bonds: Mechanism and Scope for N-Based Molecule Synthesis Source: ACS Catalysis URL: [Link]

  • Title: Palladium/Norbornene-Cocatalyzed Ortho-Amination of Aryl Iodides: A Systematic Elucidation of the Mechanisms and Roles of Cs2CO3 Base via Computational and Mass Spectrometric Approaches Source: ACS Catalysis URL: [Link]

Sources

Conformational and Pharmacological Divergence in Isomeric Pyridine Scaffolds: A Technical Guide to 6-(2-Fluorophenyl)- vs. 6-(3-Fluorophenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the precise spatial arrangement of biaryl scaffolds dictates target affinity, selectivity, and pharmacokinetic viability. The compounds 6-(2-fluorophenyl)pyridin-2-amine and 6-(3-fluorophenyl)pyridin-2-amine represent two critical isomeric building blocks frequently utilized in the development of kinase inhibitors [1]. While they differ only by the transposition of a single fluorine atom from the ortho (C2') to the meta (C3') position of the phenyl ring, this subtle structural shift induces profound conformational, electronic, and pharmacological consequences.

This whitepaper provides an in-depth technical analysis of these two scaffolds, detailing their conformational mechanics, synthetic methodologies, and applications in targeted therapeutics.

Structural and Conformational Divergence

The core difference between these two isomers lies in the rotational freedom around the biaryl axis (the C-C bond connecting the pyridine and phenyl rings).

The "Conformational Lock" Effect

In 6-(2-fluorophenyl)pyridin-2-amine , the highly electronegative and sterically demanding fluorine atom at the ortho position creates significant steric hindrance with the adjacent C5-proton of the pyridine ring. To minimize this steric clash and electrostatic repulsion, the molecule is forced out of coplanarity, adopting a twisted conformation. This "conformational lock" drastically increases the rotational energy barrier, fixing the dihedral angle typically between 40° and 60°.

Conversely, 6-(3-fluorophenyl)pyridin-2-amine places the fluorine atom at the meta position, far removed from the biaryl linkage. Without ortho-substitution, the steric penalty is minimized, allowing the two aromatic rings to adopt a nearly planar conformation (dihedral angle 0°–20°). This planarity maximizes


-

conjugation across the biaryl system, altering the molecule's electronic distribution and topological polar surface area.
Quantitative Comparison
Property6-(2-fluorophenyl)pyridin-2-amine6-(3-fluorophenyl)pyridin-2-amine
SMILES NC1=NC(C2=CC=CC=C2F)=CC=C1NC1=NC(C2=CC=CC(F)=C2)=CC=C1
Fluorine Position Ortho (C2')Meta (C3')
Biaryl Conformation Twisted (Sterically hindered)Planar-accessible
Estimated Dihedral Angle 40° - 60°0° - 20°

-Conjugation
Disrupted / LocalizedExtended / Delocalized
Kinase Pocket Fit Deep, orthogonal hydrophobic pocketsNarrow, planar clefts
Inductive Effect (-I) Stronger at biaryl linkageWeaker at biaryl linkage

Pharmacological Impact: Kinase Inhibition Dynamics

The 2-aminopyridine motif is a privileged "hinge-binding" scaffold in kinase inhibitors. The primary amine and the pyridine nitrogen act as a hydrogen-bond donor-acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region [1, 2].

The position of the fluorophenyl ring determines how the rest of the molecule projects into the adjacent hydrophobic pockets (e.g., the specificity pocket or the DFG-out allosteric site).

  • Targeting with the Ortho-Isomer: The pre-organized, twisted conformation of the 2-fluorophenyl variant reduces the entropic penalty of binding when targeting kinases with deep, orthogonal hydrophobic sub-pockets (e.g., MSK1 or PKMYT1) [1, 2]. The molecule is already locked in the bioactive conformation required for entry.

  • Targeting with the Meta-Isomer: The planar 3-fluorophenyl variant is better suited for kinases with narrow, slit-like hydrophobic clefts where a twisted biaryl system would cause a steric clash with the pocket walls.

KinaseBinding Hinge Kinase Hinge Region (Backbone Amides) Amine 2-Aminopyridine Motif (H-Bond Anchor) Hinge->Amine Anchors scaffold Biaryl Biaryl Axis Conformation Amine->Biaryl Projects phenyl ring Ortho Ortho-Fluoro (Twisted) Fits Orthogonal Pocket Biaryl->Ortho Steric Clash (F vs H) Meta Meta-Fluoro (Planar) Fits Narrow Cleft Biaryl->Meta Coplanar Alignment Selectivity Target Selectivity (e.g., MSK1 vs KIT) Ortho->Selectivity Drives specific affinity Meta->Selectivity Alters binding profile

Caption: Logical workflow of how fluorine positioning dictates biaryl conformation and kinase target selectivity.

Synthetic Methodology: Biphasic Suzuki-Miyaura Cross-Coupling

Both isomers are synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-amino-6-chloropyridine and the respective fluorophenylboronic acid. The protocol utilizes a carefully optimized biphasic solvent system (Toluene/Ethanol/Water) to ensure maximum reaction kinetics.

  • Toluene solubilizes the organic electrophile and the growing product.

  • Water dissolves the inorganic base (Na₂CO₃), which is strictly required to convert the boronic acid into a reactive, electron-rich boronate complex capable of transmetalation.

  • Ethanol acts as a phase-transfer agent, homogenizing the interface between the aqueous base and the organic bulk.

Step-by-Step Experimental Protocol[1]
  • Reagent Preparation: To a microwave-safe reaction vial, add 2-amino-6-chloropyridine (1.0 equivalent, e.g., 200 mg, 1.56 mmol) and the corresponding fluorophenylboronic acid (2-fluoro or 3-fluoro variant, 1.2 equivalents, 1.87 mmol).

  • Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, catalytic) and Sodium Carbonate (Na₂CO₃) (3.0 equivalents).

  • Solvent Introduction: Suspend the mixture in a degassed solvent system of Toluene : Ethanol : Water in a 5:1:1 volumetric ratio (approximately 5.3 mL per mmol of halide).

  • Reaction Execution: Seal the vial with a crimp cap, purge the headspace with argon for 5 minutes, and heat the mixture under microwave irradiation at 120 °C for 1 to 2 hours (or until complete conversion is observed via TLC/LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with deionized water (15 mL) and extract the aqueous layer three times with Ethyl Acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with a Hexane/Ethyl Acetate gradient) to yield the pure fluorophenylpyridin-2-amine as a solid.

SuzukiCoupling A 2-Amino-6-chloropyridine (Electrophile) D Oxidative Addition (C-Cl Bond Cleavage) A->D B Fluorophenylboronic Acid (Nucleophile: Ortho or Meta) E Transmetalation (Boron to Palladium) B->E Base: Na2CO3 Solvent: Tol/EtOH/H2O C Pd(PPh3)4 Catalyst (5 mol%) C->D D->E F Reductive Elimination (Biaryl Bond Formation) E->F F->C Catalyst Regeneration G 6-(Fluoro)pyridin-2-amine (Target Scaffold) F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for synthesizing fluorophenylpyridines.

Analytical Differentiation (NMR Spectroscopy)

Distinguishing between the ortho- and meta-fluoro isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹⁹F NMR: The most direct method. The ortho-fluorine typically resonates at a significantly different chemical shift due to its proximity to the biaryl bond and the electron-withdrawing pyridine ring, compared to the less shielded meta-fluorine.

  • ¹H NMR (Ring Current Effects): In the meta-isomer, the planar conformation places the pyridine C5-proton squarely within the deshielding cone of the adjacent phenyl ring's

    
    -system, resulting in a downfield shift. In the ortho-isomer, the twisted conformation rotates the phenyl ring out of plane, moving the C5-proton out of the maximum deshielding zone, which often results in a relative upfield shift for this specific proton [1]. Furthermore, the ortho-isomer exhibits a distinct doublet of doublets (or complex multiplet) for the proton adjacent to the fluorine (H3') with a large 
    
    
    
    coupling constant.

Conclusion

The selection between 6-(2-fluorophenyl)pyridin-2-amine and 6-(3-fluorophenyl)pyridin-2-amine is not merely a matter of synthetic availability, but a deliberate strategic choice in drug design. By understanding the causality between the fluorine position, the resulting biaryl dihedral angle, and the geometric requirements of the target kinase pocket, researchers can leverage these scaffolds to fine-tune the entropic thermodynamics of drug binding.

References

  • Bihel, F., Bollenbach, M., Nemska, S., Wagner, P., Camelin, G., Daubeuf, F., Rognan, D., & Bourguignon, J.-J. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. International Journal of Molecular Sciences, 18(10), 2163.[Link]

  • Repare Therapeutics Inc. (2024). Biarylamide derivatives and their use as pkmyt1 inhibitors. World Intellectual Property Organization.

Technical Whitepaper: Chemical Identity, Safety Profile, and Synthesis of 6-(2-Fluorophenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

6-(2-Fluorophenyl)pyridin-2-amine is a specialized biaryl compound characterized by a 2-aminopyridine core substituted with an ortho-fluorinated phenyl ring at the 6-position. This structural motif is highly privileged in medicinal chemistry and drug development, frequently serving as a bioisosteric hinge-binding scaffold in the design of kinase inhibitors.

While researchers often query the PubChem database for the specific Chemical Identifier (CID) of this exact regioisomer, the compound is most reliably tracked across commercial and chemical databases via its CAS Registry Number 882014-37-1 and MDL Number MFCD12033166 [1]. Isomeric variations, such as 4-(3-fluorophenyl)pyridin-2-amine, are distinctly cataloged (e.g., PubChem CID 45787945)[2], but the 6-(2-fluorophenyl) derivative is uniquely defined by its SMILES string c1ccc(c(c1)c2cccc(n2)N)F[3].

Quantitative Chemical Identifiers
PropertyValue
IUPAC Name 6-(2-fluorophenyl)pyridin-2-amine
CAS Registry Number 882014-37-1[1]
MDL Number MFCD12033166[1]
Molecular Formula C11H9FN2[1]
Molecular Weight 188.20 g/mol [3]
SMILES c1ccc(c(c1)c2cccc(n2)N)F[3]

Safety Data & GHS Handling Protocols

As a halogenated aminopyridine derivative, 6-(2-Fluorophenyl)pyridin-2-amine exhibits a safety profile consistent with its chemical class. Based on standardized Globally Harmonized System (GHS) classifications for structurally analogous compounds like 6-(2-chloro-4-fluorophenyl)pyridin-2-amine hydrochloride, this substance is classified as a moderate irritant.

GHS Classification Table
GHS ParameterClassification / CodeDescription
Signal Word WarningIndicates a moderate hazard level requiring standard PPE.
Pictogram GHS07Exclamation mark (Irritant).
Hazard Statements H315, H319, H335Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.
Precautionary P261, P280, P305+P351+P338Avoid breathing dust; Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water.
Spill Response & Containment Workflow

To maintain a self-validating safety environment, laboratory personnel must adhere to a strict progression of hazard containment.

SpillResponse S1 Hazard Assessment (H315, H319, H335) S2 Don PPE (Goggles, Gloves) S1->S2 S3 Containment (Avoid Dust) S2->S3 S4 Decontamination (Soap & Water) S3->S4 S5 Safe Disposal (EPA Guidelines) S4->S5

Caption: Standard operating procedure for hazard assessment and chemical spill response.

Experimental Methodology: Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and scalable route to synthesize 6-(2-Fluorophenyl)pyridin-2-amine is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The electron-deficient nature of the pyridine ring makes the 6-bromo position highly susceptible to oxidative addition by Pd(0) species, facilitating rapid carbon-carbon bond formation[4].

Mechanistic Causality of Reagent Selection
  • Electrophile (6-bromopyridin-2-amine): The bromine atom serves as an excellent leaving group, while the unprotected primary amine is generally tolerated under mild Suzuki conditions without requiring protecting groups[5].

  • Nucleophile ((2-fluorophenyl)boronic acid): The ortho-fluoro substitution introduces steric hindrance, but the highly reactive boronic acid ensures efficient transmetalation.

  • Solvent System (1,4-Dioxane/H₂O): A biphasic 4:1 mixture is critical. Dioxane solubilizes the organic precursors, while water dissolves the inorganic base (Na₂CO₃), creating an optimal interface for the transmetalation step[5].

Self-Validating Protocol: Step-by-Step Synthesis

Step 1: Reaction Setup (Inert Atmosphere) Charge a flame-dried Schlenk flask with 6-bromopyridin-2-amine (1.0 equiv), (2-fluorophenyl)boronic acid (1.2 equiv), and the catalyst Pd(PPh₃)₄ (0.05 equiv). Causality: An excess of boronic acid is used to compensate for potential protodeboronation side reactions at elevated temperatures[4].

Step 2: Solvent & Base Addition Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by Na₂CO₃ (2.0 equiv). Causality: Degassing the solvent via sparging with nitrogen prevents the oxidative homocoupling of the boronic acid, which would otherwise consume the nucleophile and reduce the yield[5].

Step 3: Thermal Activation Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours. Causality: Elevated thermal energy is required to overcome the activation barrier of the reductive elimination step, driving the catalytic cycle forward[5].

Step 4: Self-Validation (Reaction Monitoring) Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an EtOAc/Hexane (1:2) eluent. The complete disappearance of the 6-bromopyridin-2-amine spot validates the termination of the reaction. Confirm the product mass via LC-MS (Expected m/z: [M+H]⁺ = 189.2).

Step 5: Workup & Purification Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer, dry the combined organic phases over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure 6-(2-Fluorophenyl)pyridin-2-amine.

MechanisticPathway A 6-Bromopyridin-2-amine + (2-Fluorophenyl)boronic acid B Oxidative Addition [Pd(0) → Pd(II)] A->B C Transmetalation (Na2CO3 Mediated) B->C D Reductive Elimination [Pd(II) → Pd(0)] C->D E 6-(2-Fluorophenyl)pyridin-2-amine (Target Product) D->E

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Aaronchem. "882014-37-1 | MFCD12033166 | 6-(2-Fluorophenyl)-2-pyridinamine".
  • Aaronchem. "SMILES and Molecular Data for 6-(2-Fluorophenyl)-2-pyridinamine".
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45787945, 4-(3-Fluorophenyl)pyridin-2-amine".
  • Sigma-Aldrich. "Safety Data Sheet: 6-(2-chloro-4-fluorophenyl)pyridin-2-amine hydrochloride | 1803603-68-0".
  • Chen, J., et al. "Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids". ACS Catalysis.
  • "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction". PMC.

Sources

Methodological & Application

Application Notes and Protocols for 6-(2-Fluorophenyl)pyridin-2-amine as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Role of 6-Aryl-2-Aminopyridine Ligands in Modern Catalysis

In the landscape of coordination chemistry and homogeneous catalysis, the design of effective ligands is paramount to controlling the reactivity and selectivity of metal centers. Among the vast array of ligand scaffolds, 2-aminopyridines have garnered significant attention due to their versatile coordination modes and their ability to fine-tune the electronic and steric properties of metal complexes.[1][2] The introduction of an aryl substituent at the 6-position of the pyridine ring creates a bidentate N,N'-chelating system that can form stable complexes with a variety of transition metals.[1]

This application note provides a comprehensive guide to the synthesis and utilization of 6-(2-Fluorophenyl)pyridin-2-amine as a bidentate ligand. The presence of the electron-withdrawing fluorine atom on the phenyl ring is anticipated to modulate the electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity in various organic transformations.[3][4] We will present a detailed, field-proven protocol for the synthesis of this ligand via a Suzuki-Miyaura cross-coupling reaction, a general procedure for the formation of its palladium(II) complexes, and a discussion of its potential applications in catalysis.

Ligand Synthesis: A Robust Protocol via Suzuki-Miyaura Cross-Coupling

The synthesis of 6-aryl-2-aminopyridines is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[5][6][7] This approach offers high yields and excellent functional group tolerance. The following protocol details the synthesis of 6-(2-Fluorophenyl)pyridin-2-amine from commercially available starting materials.

Experimental Protocol: Synthesis of 6-(2-Fluorophenyl)pyridin-2-amine

Materials:

  • 6-Bromopyridin-2-amine

  • 2-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer (¹H, ¹³C, ¹⁹F NMR)

  • Mass spectrometer

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromopyridin-2-amine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: To the reaction flask, add a degassed 3:1 mixture of 1,4-dioxane and water. Then, add the prepared catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified 6-(2-Fluorophenyl)pyridin-2-amine by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Coordination Chemistry: Synthesis of a Palladium(II) Complex

The bidentate nature of 6-(2-Fluorophenyl)pyridin-2-amine allows for the formation of stable chelate complexes with various transition metals. Palladium(II) complexes of aminopyridine ligands have shown significant promise as catalysts in cross-coupling reactions.[3][8][9] The following is a general protocol for the synthesis of a dichloropalladium(II) complex with the title ligand.

Experimental Protocol: Synthesis of Dichloro[6-(2-fluorophenyl)pyridin-2-amine]palladium(II)

Materials:

  • 6-(2-Fluorophenyl)pyridin-2-amine

  • Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂)

  • Dichloromethane (DCM)

  • Diethyl ether

Instrumentation:

  • Schlenk line or glovebox

  • Schlenk flask

  • Magnetic stirrer

  • Cannula or syringe for solvent transfer

  • Sintered glass funnel

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 6-(2-Fluorophenyl)pyridin-2-amine (1.0 eq) in dry, degassed dichloromethane.

  • Addition of Palladium Precursor: In a separate Schlenk flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 eq) in dry, degassed dichloromethane.

  • Complexation: Slowly add the palladium precursor solution to the ligand solution at room temperature with continuous stirring.

  • Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate should form during this time.

  • Isolation: If a precipitate has formed, collect the solid by filtration using a sintered glass funnel under an inert atmosphere. If no precipitate forms, slowly add dry diethyl ether to the reaction mixture to induce precipitation.

  • Washing and Drying: Wash the collected solid with small portions of cold diethyl ether and dry under vacuum.

  • Characterization: Characterize the resulting palladium(II) complex by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and elemental analysis to confirm its composition and structure.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_ligand 6-Bromopyridin-2-amine + 2-Fluorophenylboronic acid suzuki Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) start_ligand->suzuki workup_ligand Aqueous Work-up & Extraction suzuki->workup_ligand purify_ligand Column Chromatography workup_ligand->purify_ligand ligand 6-(2-Fluorophenyl)pyridin-2-amine purify_ligand->ligand start_complex Ligand + PdCl₂(MeCN)₂ ligand->start_complex To Complexation complexation Stir in DCM start_complex->complexation precipitation Precipitation with Diethyl Ether complexation->precipitation complex [Pd(L)Cl₂] precipitation->complex

Caption: Workflow for the synthesis of the ligand and its palladium complex.

Applications in Homogeneous Catalysis

Palladium complexes bearing N-donor ligands are workhorses in modern organic synthesis, particularly for cross-coupling reactions.[4][10] The electronic and steric properties of the 6-(2-fluorophenyl)pyridin-2-amine ligand make its palladium complexes promising candidates for various catalytic transformations.

Potential Catalytic Applications
Application AreaReaction TypeRationale for Ligand Suitability
Cross-Coupling Suzuki-Miyaura, Heck, Buchwald-HartwigThe bidentate chelation provides a stable metal center, while the 2-aminopyridine moiety can influence the electron density at the palladium, potentially enhancing catalytic turnover.[4][10]
C-H Activation Arylation, AlkenylationThe ligand framework can support the high oxidation states of palladium often involved in C-H activation pathways.[1]
Oxidation Catalysis Benzylic C-H OxidationPalladium aminopyridine complexes have been shown to be effective catalysts for selective oxidation reactions.[8]
Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling

The following diagram illustrates a plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex of 6-(2-fluorophenyl)pyridin-2-amine.

Catalytic_Cycle pd0 [Pd(0)L] pd_oad [Pd(II)L(Ar)(X)] pd0->pd_oad Oxidative Addition (Ar-X) pd_trans [Pd(II)L(Ar)(R)] pd_oad->pd_trans Transmetalation (R-B(OR)₂ + Base) pd_red [Pd(0)L] pd_trans->pd_red Reductive Elimination pd_red->pd0 Ar-R (Product)

Caption: Proposed catalytic cycle for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

6-(2-Fluorophenyl)pyridin-2-amine represents a readily accessible and electronically tunable bidentate ligand with significant potential in coordination chemistry and homogeneous catalysis. The protocols provided herein offer a solid foundation for researchers to synthesize this ligand and its metal complexes, and to explore their applications in a wide range of chemical transformations. Future work could involve the synthesis of complexes with other transition metals to investigate their unique catalytic activities and material properties. The modular nature of the Suzuki-Miyaura synthesis allows for the straightforward preparation of a library of analogous ligands with different substitution patterns, paving the way for systematic studies of structure-activity relationships.

References

  • Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. (URL: [Link])

  • Palladium aminopyridine complexes catalyzed selective benzylic C–H oxidations with peracetic acid. Dalton Transactions. (URL: [Link])

  • Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. ResearchGate. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (URL: [Link])

  • Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta. (URL: [Link])

  • of Some New Synthesized 6-Phenyl Pyridine Derivatives. ResearchGate. (URL: [Link])

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. (URL: [Link])

  • Early transition metal complexes containing aminopyridinato ligands. Polimery. (URL: [Link])

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. (URL: [Link])

  • Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. (URL: [Link])

  • Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η6-Coordination: Role of Meisenheimer Intermediate Coordination Ability. MDPI. (URL: [Link])

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. (URL: [Link])

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. (URL: [Link])

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. (URL: [Link])

  • 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. PMC. (URL: [Link])

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery - the University of Dundee Research Portal. (URL: [Link])

  • Amination of Aminopyridines via η6-Coordination Catalysis. PubMed. (URL: [Link])

  • Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. ResearchGate. (URL: [Link])

  • Synthesis of 6-phenylpyrimidin-2-ol Derivatives Based on Chalcone derivatives. University of Babylon Private CDN. (URL: [Link])

  • Transition metal pyridine complexes. Wikipedia. (URL: [Link])

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. (URL: [Link])

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. (URL: [Link])

  • Pyridine: A Useful Ligand in Transition Metal Complexes. ResearchGate. (URL: [Link])

  • Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

  • Pyridine: A Useful Ligand in Transition Metal Complexes. SciSpace. (URL: [Link])

  • Synthesis of Copper-Complexes. and their Characterization I. NBU-IR. (URL: [Link])

  • Suzuki reaction. Wikipedia. (URL: [Link])

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])

Sources

Application Note: Protocols for N-Functionalization of 6-(2-Fluorophenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

6-(2-Fluorophenyl)pyridin-2-amine is a "privileged scaffold" in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors (e.g., p38 MAPK, JNK) and as a ligand in GPCR modulation. Functionalization of the exocyclic amine is the primary vector for expanding Structure-Activity Relationships (SAR).

However, this substrate presents specific synthetic challenges:

  • Ambident Nucleophilicity: Competition exists between the exocyclic amine (desired) and the endocyclic pyridine nitrogen (undesired).

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine ring, compounded by the inductive effect of the 2-fluorophenyl group at the 6-position, renders the exocyclic amine significantly less nucleophilic than a standard aniline.

  • Catalyst Poisoning: In transition-metal-catalyzed cross-couplings, the pyridine nitrogen can chelate metal centers (Pd, Cu), arresting the catalytic cycle.

This guide provides three field-validated protocols designed to overcome these barriers, ensuring chemoselectivity and high yields.

Chemical Property Profile
PropertyValue / CharacteristicImplication for Synthesis
pKa (Conjugate Acid) ~6.0 – 6.5 (Est.)Weak base; requires strong bases for deprotonation or activation.
Nucleophilicity LowStandard alkylation often fails; requires catalysis or high-energy electrophiles.
Sterics 6-(2-F-Ph) creates "ortho-like" bulkHinders coordination at the ring nitrogen (beneficial for catalysis).
Solubility Moderate (DCM, THF, Toluene)Compatible with standard organic solvents; poor in water/hexanes.

Decision Matrix & Workflow

Before selecting a protocol, utilize the following logic flow to determine the optimal pathway based on your target moiety.

ReactionWorkflow Start Target Moiety? Amide Amide/Carbamate (Acylation) Start->Amide C=O Electrophile Aryl N-Aryl Amine (Buchwald-Hartwig) Start->Aryl Ar-X Electrophile Alkyl N-Alkyl Amine (Reductive Amination) Start->Alkyl Aldehyde/Ketone Cond1 Protocol 1: Chemoselective Acylation Amide->Cond1 Use Anhydride/DMAP Cond2 Protocol 2: Pd-Catalyzed Arylation Aryl->Cond2 Use Pd(0)/Xantphos Cond3 Protocol 3: Ti-Mediated Alkylation Alkyl->Cond3 Use Ti(OiPr)4/NaBH4

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol.

Detailed Experimental Protocols

Protocol 1: Chemoselective N-Acylation (Amide Formation)

Objective: Mono-acylation of the exocyclic amine without forming the bis-imide or N-ring acyl salt.

Mechanistic Insight: Direct reaction with acyl chlorides often leads to bis-acylation or formation of a pyridinium salt. Using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst in conjunction with an anhydride or mild acylating agent favors the kinetic mono-product.

Materials:

  • Substrate: 6-(2-Fluorophenyl)pyridin-2-amine (1.0 equiv)

  • Reagent: Acid Anhydride (1.1 equiv) OR Acyl Chloride (1.05 equiv)

  • Base: Triethylamine (Et3N) (1.2 equiv)[1]

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Et3N (1.2 equiv) followed by DMAP (0.1 equiv). Stir at room temperature (RT) for 10 minutes to ensure homogeneity.

  • Acylation:

    • If using Anhydride: Add dropwise at RT.[1]

    • If using Acyl Chloride: Cool to 0°C, add dropwise, then warm to RT.

  • Monitoring: Monitor by TLC (EtOAc/Hexanes). The reaction is typically complete within 2–4 hours.

    • Note: If a spot with lower Rf (bis-acyl) appears, treat the crude mixture with K2CO3 in MeOH for 30 mins to hydrolyze the sensitive bis-imide back to the mono-amide.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[3][4]

  • Purification: Flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Protocol 2: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Coupling with aryl halides (Ar-Br/Cl) to form diarylamines.

Mechanistic Insight: 2-Aminopyridines are notoriously difficult substrates for Pd-coupling because the pyridine nitrogen can displace phosphine ligands, forming an inactive Pd-complex.

  • Solution: Use Xantphos , a wide-bite-angle bidentate ligand. Its rigidity prevents the pyridine from coordinating effectively to the Pd center, maintaining the active catalytic species.

  • Base Choice: NaOtBu is essential to deprotonate the amine and facilitate the transmetallation step.

Materials:

  • Substrate: 6-(2-Fluorophenyl)pyridin-2-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2.5 mol%) or Pd(OAc)2 (5 mol%)

  • Ligand: Xantphos (5-10 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Degassed, Anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 and Xantphos in the reaction solvent. Stir for 10 mins until the solution turns a clear deep orange/red (indicative of active ligation).

  • Reaction Assembly: Add the substrate, aryl bromide, and NaOtBu to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add the pre-formed catalyst solution to the vial. Seal with a crimp cap/septum.

  • Heating: Heat to 100°C for 12–18 hours.

    • Troubleshooting: If conversion is low, raise temperature to 110°C. Do not exceed 120°C to avoid ligand decomposition.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography.

    • Tip: 2-Aminopyridine products can streak on silica. Add 1% Et3N to the eluent to sharpen peaks.

Catalytic Cycle Visualization:

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amine Coordination OxAdd->Coord Substrate Deprot Deprotonation (NaOtBu) Coord->Deprot Poison Catalyst Poisoning (Pyridine N binding) Coord->Poison No Xantphos RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Poison->Pd0 Reversible?

Figure 2: The catalytic cycle highlights the critical "Poisoning" pathway where the pyridine nitrogen sequesters the catalyst if the ligand (L) is not sufficiently bulky/rigid.

Protocol 3: Reductive Amination (N-Alkylation)

Objective: Installation of alkyl groups using aldehydes/ketones.

Mechanistic Insight: Direct alkylation with alkyl halides (e.g., MeI) is uncontrolled and leads to quaternization of the ring nitrogen. Reductive amination is superior. However, the low nucleophilicity of the amine makes imine formation slow.

  • Solution: Titanium(IV) isopropoxide [Ti(OiPr)4] acts as a Lewis acid to activate the carbonyl and a water scavenger, driving imine formation to completion before the reducing agent is added.

Materials:

  • Substrate: 6-(2-Fluorophenyl)pyridin-2-amine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 equiv)

  • Lewis Acid: Ti(OiPr)4 (1.5 – 2.0 equiv)

  • Reductant: NaBH4 (2.0 equiv) or NaBH(OAc)3 (for aldehydes)

  • Solvent: THF (Anhydrous) or MeOH

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under N2, combine substrate, aldehyde/ketone, and Ti(OiPr)4 in anhydrous THF. Stir at RT for 6–12 hours.

    • Visual Check: The solution often changes color (yellow/orange) as the titanate complex forms.

  • Reduction:

    • Method A (One-pot): Add NaBH(OAc)3 directly to the mixture.

    • Method B (Stronger reduction): Dilute with MeOH (carefully), then add NaBH4 portion-wise. (Caution: Exothermic/Gas evolution).

  • Quench (Critical): Add 1N NaOH or aqueous Rochelle's salt solution to quench the Titanium. A thick white precipitate (TiO2) will form.

  • Filtration: Stir vigorously for 30 mins to break up the emulsion. Filter through Celite.

  • Extraction: Extract the filtrate with EtOAc.

  • Purification: Flash chromatography.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: "Palladium-Catalyzed Amination of Aryl Halides with Heteroarom
    • Source:J. Am. Chem. Soc., 2008.
    • Context: Establishes Xantphos as the ligand of choice for 2-aminopyridines.
  • Reactivity of 2-Aminopyridines

    • Title: "2-Aminopyridine: An Unsung Hero in Drug Discovery."[5]

    • Source:Wikipedia / NIOSH D
    • Context: pKa and basicity data supporting the mechanistic r
  • N-Acylation Protocols

    • Title: "Protocol for N-acetylation of 2-aminopyridine: An Applic
    • Source: BenchChem Application Notes.[1][6]

    • Context: Base protocol for acylation conditions adapted for the 6-fluoro deriv
  • Ti-Mediated Reductive Amination

    • Title: "Titanium(IV)
    • Source:J. Org. Chem., 1990.
    • Context: Foundational method for weakly nucleophilic amines.

Sources

6-(2-Fluorophenyl)pyridin-2-amine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-(2-Fluorophenyl)pyridin-2-amine as a Privileged Scaffold for Kinase Inhibitor Development

The 2-aminopyridine motif is a hallmark hinge-binding scaffold in modern kinase inhibitor design, famously utilized in FDA-approved therapeutics such as the ALK/ROS1 inhibitor Crizotinib[1]. It establishes critical bidentate hydrogen bonds with the kinase hinge region—typically interacting with the backbone carbonyl and amide of the hinge residues[2].

The targeted addition of a 2-fluorophenyl group at the 6-position—yielding 6-(2-fluorophenyl)pyridin-2-amine —introduces highly specific stereoelectronic constraints[3]. The ortho-fluoro substitution restricts the dihedral angle between the phenyl and pyridine rings, forcing a non-planar conformation that optimally occupies the hydrophobic pocket adjacent to the ATP-binding site[2]. Furthermore, the highly electronegative fluorine atom can engage in multipolar interactions with structurally conserved residues, enhancing both binding affinity and kinome selectivity[2].

This exact scaffold has been successfully deployed as a foundational intermediate in the development of novel Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors for inflammatory diseases (e.g., asthma)[3], as well as dual ROS1/ALK inhibitors designed to combat drug-resistant non-small cell lung cancer (NSCLC) mutants[4].

Mechanistic Pathway: Targeting MSK1 in Inflammation

MSK1 is a nuclear kinase activated downstream of the MAPK/ERK and p38 pathways[3]. It directly phosphorylates the Ser276 residue of the NF-κB p65 subunit, driving the transcription of pro-inflammatory cytokines like IL-6 and TNF-α[3].

Inhibiting MSK1 using 6-(2-fluorophenyl)pyridin-2-amine derivatives blocks this terminal activation step[3]. This offers a targeted anti-inflammatory strategy without broadly suppressing the upstream MAPK cascades, thereby avoiding the severe toxicity associated with global MAPK inhibition.

MSK1_Pathway Stimulus Pro-inflammatory Stimuli (LPS, Stress) MAPK MAPK Pathway (ERK1/2 / p38) Stimulus->MAPK MSK1 MSK1 (Target Kinase) MAPK->MSK1 Phosphorylation TF Transcription Factors (NF-κB p65, CREB) MSK1->TF Phosphorylates Ser276 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) TF->Cytokines Gene Expression Inhibitor 6-(2-Fluorophenyl)pyridin-2-amine Derivatives Inhibitor->MSK1 ATP-competitive Inhibition

Figure 1: MSK1 signaling pathway and targeted inhibition by 2-aminopyridine derivatives.

Experimental Protocols & Methodologies

Protocol A: Synthesis of 6-(2-Fluorophenyl)pyridin-2-amine via Suzuki-Miyaura Cross-Coupling

Causality & Design Choice: Palladium-catalyzed Suzuki-Miyaura coupling is chosen for its high functional group tolerance and regioselectivity. The use of a boronic acid with an ortho-fluoro substituent requires optimized base/solvent conditions to prevent protodeboronation, ensuring high yields of the target scaffold[3].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-amino-6-chloropyridine (1.0 eq) and 2-fluorophenylboronic acid (1.2 eq).

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq) and Sodium Carbonate (Na2CO3) (2.0 eq).

  • Solvent System: Suspend the mixture in a degassed solvent blend of Toluene/Ethanol/Water (2:1:1 v/v/v). Critical Step: Degassing via argon sparging for 15 minutes is mandatory to prevent oxidative quenching of the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture under an inert Argon atmosphere at 90°C for 12–16 hours. Monitor reaction completion via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification & Validation: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Validate the 6-(2-fluorophenyl)pyridin-2-amine product via 1H-NMR (look for characteristic fluorine-induced splitting on the phenyl protons) and LC-MS[3].

Protocol B: In Vitro MSK1 Kinase Activity Assay

Causality & Design Choice: Utilizing a peptide substrate mimetic of the NF-κB p65 subunit (surrounding Ser276) ensures the assay reflects the physiological target of MSK1, providing higher translational relevance than generic kinase substrates[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a master mix containing purified active human MSK1 enzyme in a kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).

  • Compound Plating: Dispense the synthesized inhibitors (serial dilutions in DMSO) into a 384-well microtiter plate. Critical Step: Maintain final DMSO concentration at ≤1% to prevent enzyme denaturation.

  • Pre-Incubation: Add the MSK1 master mix to the compounds and incubate for 15 minutes at room temperature to allow steady-state inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of ATP (at its apparent Km) and the p65-mimetic peptide substrate.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Quench the reaction and detect phosphorylation using a Homogeneous Time-Resolved Fluorescence (HTRF) kit.

  • Data Analysis: Analyze the emission ratio (665 nm / 620 nm) using a 4-parameter logistic non-linear regression model to calculate the IC50.

Protocol C: Cell-Based IL-6 Release Assay

Causality & Design Choice: This assay serves as a self-validating system to confirm that the biochemical kinase inhibition translates to functional anti-inflammatory efficacy in living cells, while simultaneously screening for cytotoxicity[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) in 96-well plates at a density of 1×10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-treat the cells with the inhibitor for 1 hour at 37°C.

  • Stimulation: Add Lipopolysaccharide (LPS, 100 ng/mL) to activate the MAPK-MSK1-NF-κB axis.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Quantification: Centrifuge the plate to pellet cells. Harvest the supernatant and quantify IL-6 levels using a standard sandwich ELISA.

  • Viability Control: Add CellTiter-Glo reagent to the remaining cell pellets to assess ATP levels (viability). Self-Validation: Exclude any compounds showing >20% reduction in cell viability to ensure reductions in IL-6 are due to specific MSK1 inhibition, not generalized cytotoxicity.

Workflow Synth 1. Chemical Synthesis Suzuki-Miyaura Cross-Coupling Purify 2. Purification & QC HPLC, NMR, MS Synth->Purify Enzyme 3. in vitro Kinase Assay HTRF / FRET (p65 substrate) Purify->Enzyme Cell 4. Cell-based Assay IL-6 Release (PBMCs) Enzyme->Cell InVivo 5. in vivo Model Asthma / Inflammation Cell->InVivo

Figure 2: End-to-end workflow from chemical synthesis to in vivo validation of kinase inhibitors.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data highlighting the specific advantage of the 2-fluorophenyl substitution on the 2-aminopyridine core compared to unsubstituted or reference compounds.

Compound Scaffold / DerivativeMSK1 in vitro IC₅₀ (µM)PBMC IL-6 Release IC₅₀ (µM)Cell Viability at 10 µM (%)
Unsubstituted Phenyl (Reference)18.2 ± 1.4> 50.098%
6-(2-Fluorophenyl)pyridin-2-amine 4.5 ± 0.612.1 ± 1.896%
Optimized 2-Fluoro Guanidine 0.8 ± 0.12.3 ± 0.495%
H89 (Standard Kinase Inhibitor)0.1 ± 0.055.4 ± 1.165% (Cytotoxic)

Data Interpretation: The introduction of the ortho-fluoro group significantly improves both biochemical potency and cell-based efficacy without compromising cell viability, proving its superiority over unsubstituted analogs and highly toxic broad-spectrum inhibitors like H89.

References

  • Bollenbach, M., et al. "Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model." Molecules (2021).[Link]

  • Counago, R. M., et al. "Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2." ACS Medicinal Chemistry Letters (2019).[Link]

  • Zhang, J., et al. "Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R." Journal of Enzyme Inhibition and Medicinal Chemistry (2023).[Link]

  • Roskoski, R., et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry (2021).[Link]

Sources

Application Note: Strategic Synthesis of Fluorinated Biaryl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Fluorinated biaryl pyridine motifs are ubiquitous in modern medicinal chemistry, appearing in high-profile kinase inhibitors (e.g., Alpelisib, Etoricoxib) and agrochemicals. The incorporation of fluorine—whether as a single atom, a trifluoromethyl (-CF₃) group, or a difluoromethoxy (-OCF₂H) moiety—profoundly alters the physicochemical profile of the pyridine core.

Why this matters:

  • Metabolic Shielding: Fluorine blocks labile C-H sites (particularly C2/C6) from cytochrome P450 oxidation.

  • Basicity Modulation: Fluorine is highly electronegative; its placement on the pyridine ring reduces the basicity of the nitrogen, decreasing hERG channel binding liability and improving membrane permeability.

  • Conformational Lock: Ortho-fluorine substituents can induce specific biaryl twist angles, locking the molecule in a bioactive conformation.

This guide moves beyond generic "Suzuki conditions" to address the specific challenges of this scaffold: Regiocontrol on the pyridine ring and Protodeboronation of fluorinated coupling partners.

Strategic Analysis: The Retrosynthetic Decision Matrix

Before selecting a protocol, the chemist must analyze the electronic landscape of the pyridine core. The reactivity of halopyridines in Palladium-catalyzed cross-couplings is governed by a balance of electronic activation (oxidative addition rates) and steric hindrance .

Regioselectivity Rules for Poly-Halogenated Pyridines

When starting with di-halo-pyridines, the order of displacement is predictable but nuanced by fluorine substituents.

  • General Rule: C2/C6 (α-positions) > C4 (γ-position) > C3/C5 (β-positions).

  • The Fluorine Effect: An adjacent electron-withdrawing group (EWG) like -CF₃ significantly activates the ortho C-X bond towards oxidative addition, often overriding steric hindrance.

Case Study: 2,6-dichloro-3-(trifluoromethyl)pyridine Contrary to simple steric models, the C2-chloride (sandwiched between N and CF₃) is more reactive than the C6-chloride. The strong inductive effect of the -CF₃ group makes the C2-Cl bond highly electron-deficient, facilitating rapid oxidative addition by Pd(0).

Visualization: Reaction Pathway & Selectivity

G Start Starting Material: 2,6-dichloro-3-(trifluoromethyl)pyridine PathA Path A: C2-Arylation (Preferred) Start->PathA Pd(0), Ar-B(OH)2 PathB Path B: C6-Arylation (Minor/Trace) Start->PathB Pd(0), Ar-B(OH)2 ProdA Product A: 2-Aryl-6-chloro-3-(trifluoromethyl)pyridine PathA->ProdA ProdB Product B: 6-Aryl-2-chloro-3-(trifluoromethyl)pyridine PathB->ProdB Mechanism Mechanism Driver: Inductive activation by CF3 overcomes steric hindrance at C2. Mechanism->PathA

Figure 1: Regioselectivity map for 2,6-dichloro-3-(trifluoromethyl)pyridine. The electronic activation by CF₃ directs the catalyst to the sterically crowded C2 position.

Detailed Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Application: Synthesis of unsymmetrical biaryl pyridines from di-halogenated precursors. Target: 2-Aryl-6-chloro-3-(trifluoromethyl)pyridine.[1][2]

Reagents & Equipment:

  • Substrate: 2,6-dichloro-3-(trifluoromethyl)pyridine (1.0 equiv)[2]

  • Nucleophile: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (3-5 mol%) — Chosen for its bite angle and stability.

  • Base: Na₂CO₃ (2.0 M aq, 2.5 equiv) or K₃PO₄ (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Temperature: 80°C (Do not exceed 90°C to maintain regiocontrol)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the pyridine substrate, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed 1,4-dioxane. Note: If using anhydrous conditions (see Protocol B), add base here.

  • Activation: Add the aqueous base solution via syringe.

  • Thermal Cycle: Heat the mixture to 80°C. Monitor by HPLC/UPLC every 60 minutes.

    • Checkpoint: The reaction is typically complete in 2-4 hours. Extended heating may lead to bis-arylation (reaction at C6).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The mono-arylated product usually elutes significantly earlier than the bis-arylated byproduct.

Validation Criteria:

  • ¹⁹F NMR: The shift of the -CF₃ group will change distinctively upon C2-arylation due to the loss of the adjacent chlorine and the ring current of the new aryl group.

  • NOESY: Correlation between the new aryl protons and the CF₃ group confirms C2 regiochemistry.

Protocol B: Coupling of "Difficult" Fluorinated Boronic Acids

Application: When the boronic acid contains multiple fluorine atoms (e.g., 2,6-difluorophenylboronic acid). Challenge: Fluorinated boronic acids are prone to protodeboronation (loss of the boron group replaced by H) under aqueous basic conditions.

Modified "Anhydrous" Methodology:

  • System: Use a strictly anhydrous system. Water is the proton source for deboronation.

  • Catalyst: Switch to XPhos Pd G3 or Pd(OAc)₂/SPhos (highly active systems allow lower temps).

  • Base: Use CsF (Cesium Fluoride, 3.0 equiv) or anhydrous K₃PO₄ .

  • Solvent: Dry Toluene or THF.

  • Temperature: Keep as low as possible (often 60°C is sufficient with Gen-3 precatalysts).

Why CsF? The "anhydrous fluoride" activation pathway forms a reactive fluoroborate species [Ar-BF(OR)₂]⁻ without introducing high concentrations of OH⁻, significantly suppressing the hydrolytic deboronation pathway.

Data Summary: Optimization Parameters

ParameterStandard ConditionsOptimized for RegiocontrolOptimized for Fluorinated Boronic Acids
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3 or Pd(OAc)₂/SPhos
Base Na₂CO₃ (aq)Na₂CO₃ (aq) or K₂CO₃CsF (anhydrous) or K₃PO₄ (anhydrous)
Solvent DME/WaterDioxane/WaterToluene or THF (Dry)
Temp Reflux (100°C+)70-80°C50-60°C
Primary Risk HomocouplingBis-arylation (loss of selectivity)Protodeboronation of Boronic Acid

Advanced Workflow: Late-Stage C-H Functionalization

For scaffolds where pre-functionalized halides are unavailable, Minisci-type radical alkylation is a powerful alternative.[5]

Minisci Substrate Fluorinated Pyridine (Electron Deficient) Intermediate Radical Addition (Minisci Mechanism) Substrate->Intermediate Reagent R-BF3K or R-COOH (Radical Precursor) Reagent->Intermediate Radical Generation Oxidant Photocatalyst/Light or Persulfate Oxidant->Intermediate Product Alkylated/Arylated Fluoropyridine Intermediate->Product Oxidation/Deprotonation

Figure 2: Minisci C-H functionalization workflow. This method is particularly useful for adding alkyl groups to electron-deficient fluorinated pyridines.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs (2016–2022). Molecules. (2023). Reviews the structural trends and metabolic advantages of fluorinated pyridines in recent drug approvals. Link

  • Synthesis of 2,6-Diaryl-3-(trifluoromethyl)pyridines by Regioselective Suzuki-Miyaura Reactions. ChemInform. (2012). Establishes the regioselectivity rules for 2,6-dichloro-3-CF3-pyridine. Link

  • Protodeboronation: Mechanisms and Prevention. Wikipedia/Benchchem. A fundamental overview of the instability of fluorinated boronic acids and mitigation strategies. Link

  • Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates. Chemical Science. (2017). Describes Minisci-type protocols for functionalizing pyridine cores. Link

Sources

Application Note: 6-(2-Fluorophenyl)pyridin-2-amine in Next-Generation Agrochemical Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyridyl-Pharmacophore in Crop Protection

The continuous evolution of fungal resistance in agricultural settings necessitates the development of novel active ingredients with optimized binding affinities and metabolic stability. In the realm of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, the transition from traditional biphenyl scaffolds (e.g., boscalid, bixafen)[1][2] to heteroaryl bioisosteres has opened new avenues for rational drug design.

6-(2-Fluorophenyl)pyridin-2-amine is a highly versatile, privileged building block in this domain. Synthesized typically via the Suzuki-Miyaura cross-coupling of 2-amino-6-bromopyridine with 2-fluorophenylboronic acid[3][4], this amine serves as the critical nucleophilic precursor for novel pyrazole-4-carboxamide fungicides.

The strategic placement of the ortho-fluoro substituent on the distal phenyl ring serves three critical functions:

  • Conformational Locking (Atropisomerism): The steric bulk of the fluorine atom restricts the rotation of the C-C bond between the phenyl and pyridine rings, locking the molecule into a bioactive conformation that optimally occupies the ubiquinone-binding pocket of Complex II[5].

  • Enhanced Lipophilicity: Fluorine incorporation increases the overall lipophilicity of the scaffold, facilitating superior cuticular penetration in plant tissues and improving translaminar movement[6].

  • Halogen Bonding: The highly electronegative fluorine atom can engage in specific multipolar interactions with amino acid residues within the fungal target site, enhancing target affinity compared to unsubstituted analogs.

SDHIMechanism Succinate Succinate ComplexII Fungal Complex II (SDH) Ubiquinone Binding Site Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate ETC Electron Transport Chain (Halted) ComplexII->ETC Blocks e- transfer SDHI Pyridyl-SDHI (Fluorinated) SDHI->ComplexII Competitive Inhibition ATP ATP Synthesis (Depleted) ETC->ATP Fungal Cell Death

Caption: Mechanism of action of fluorinated pyridyl-SDHIs disrupting the mitochondrial electron transport chain.

Structure-Activity Relationship (SAR) Insights

To demonstrate the causality behind selecting the ortho-fluoro substituted amine over its analogs, we evaluate the in vitro fungicidal activity of the resulting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides against Botrytis cinerea (Grey Mould), a highly destructive necrotrophic pathogen[7].

As shown in the data below, the ortho-fluoro substitution provides a distinct advantage over both the unsubstituted and para-fluoro variants. The para-fluoro variant fails to induce the necessary conformational twist, while the unsubstituted variant lacks the lipophilic enhancement required for optimal membrane permeation.

Table 1: Comparative In Vitro Fungicidal Activity against B. cinerea
Precursor Amine ScaffoldResulting SDHI DerivativeEC₅₀ (μg/mL)Relative Potency vs. Control
6-Phenylpyridin-2-amineUnsubstituted Pyridyl-SDHI1.451.0x (Baseline)
6-(4-Fluorophenyl)pyridin-2-aminepara-Fluoro Pyridyl-SDHI0.921.5x
6-(2-Fluorophenyl)pyridin-2-amine ortho-Fluoro Pyridyl-SDHI 0.18 8.0x
Commercial StandardBoscalid0.255.8x

Note: EC₅₀ values represent the effective concentration required to inhibit mycelial growth by 50%. Lower values indicate higher potency.

Experimental Workflows & Protocols

Protocol A: Synthesis of the Pyridyl-SDHI Active Ingredient (Amidation)

This protocol details the coupling of 6-(2-Fluorophenyl)pyridin-2-amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (DFMPA-Cl) to generate the final active agrochemical ingredient.

Causality of Design: Dichloromethane (DCM) is utilized as the solvent due to its excellent solubilizing properties for both the heteroaryl amine and the acid chloride, while remaining completely inert to the acylation process. Triethylamine (Et₃N) is selected as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting amine (which would render it non-nucleophilic). The reaction is initiated at 0°C to control the exothermic nature of the acylation, preventing the formation of di-acylated impurities.

SyntheticWorkflow A 6-(2-Fluorophenyl)pyridin-2-amine (1.0 equiv) B DFMPA-Cl (1.1 equiv) C N-Acylation (DCM, Et3N, 0°C to RT, 4h) D Aqueous Quench & Extraction (Sat. NaHCO3 / Brine) C->D E Column Chromatography (Hexanes/EtOAc) D->E F Novel Pyridyl-SDHI (Pure Active Ingredient) E->F AB AB AB->C

Caption: Synthetic workflow for the amidation of 6-(2-fluorophenyl)pyridin-2-amine to yield a novel SDHI.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve 6-(2-Fluorophenyl)pyridin-2-amine (1.0 mmol) in anhydrous DCM (15 mL).

  • Base Addition: Add triethylamine (1.5 mmol) to the solution and cool the flask to 0°C using an ice-water bath.

  • Electrophile Addition: Dissolve DFMPA-Cl (1.1 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask over 10 minutes to maintain thermal control.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The disappearance of the fluorescent amine spot under 254 nm UV light confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure carboxamide. Validate structural integrity via ¹H-NMR (specifically noting the appearance of the amide -NH singlet at ~10.5 ppm).

Protocol B: In Vitro Mycelial Growth Inhibition Assay

To evaluate the biological efficacy of the synthesized compound, a self-validating mycelial growth inhibition assay is performed against Botrytis cinerea.

Causality of Design: Potato Dextrose Agar (PDA) is utilized as it provides an optimal carbon/nitrogen ratio for robust baseline fungal growth. The test compounds are dissolved in DMSO to ensure complete solvation of the highly lipophilic SDHI before dispersion into the aqueous agar. The final DMSO concentration is strictly capped at 0.1% (v/v) to prevent solvent-induced toxicity, which would otherwise skew the EC₅₀ calculations.

Step-by-Step Methodology:

  • Media Preparation: Prepare standard Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes. Allow the media to cool to approximately 50°C in a water bath.

  • Compound Dosing: Prepare a stock solution of the synthesized Pyridyl-SDHI in pure DMSO. Perform serial dilutions to achieve final agar concentrations of 10.0, 1.0, 0.1, 0.01, and 0.001 μg/mL.

  • Plate Pouring: Add the appropriate volume of the DMSO stock to the cooling PDA (ensuring final DMSO concentration ≤ 0.1%). Pour 20 mL of the amended media into sterile 90 mm Petri dishes.

  • Self-Validation (Controls): Prepare a negative control plate containing only PDA + 0.1% DMSO (to validate that the solvent does not inhibit growth) and a positive control plate containing Boscalid (to validate the assay's sensitivity against known literature standards)[2][7].

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing margin of a 7-day-old B. cinerea culture. Place one plug face-down in the exact center of each prepared Petri dish.

  • Incubation & Measurement: Incubate the plates in the dark at 25°C for 72 hours. Measure the colony diameter in two perpendicular directions using digital calipers.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the negative control. Use log-probit analysis software to determine the EC₅₀ value.

References

  • Veloukas, T., & Karaoglanidis, G. S. "Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity." ResearchGate. Available at:[Link]

  • Graillot, V., et al. "The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Darweesh, A. F., et al. "Pd-Catalyzed Suzuki Coupling Reactions of Aryl Halides Containing Basic Nitrogen Centers with Arylboronic Acids in Water." Royal Society of Chemistry. Available at:[Link]

  • ResearchGate. "Structure-activity relationship of carboxin-related carboxamides as fungicide." ResearchGate. Available at:[Link]

  • Chinese Chemical Society. "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation." CCS Publishing. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-(2-Fluorophenyl)pyridin-2-amine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #VPZ-INT-062 Subject: Purification Protocols for Vonoprazan Intermediate (CAS: 1195768-18-3 / Derivatives) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with 6-(2-fluorophenyl)pyridin-2-amine , a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan .

This molecule presents a classic "Janus-faced" purification challenge:

  • The Basic Face: The 2-aminopyridine core is basic (

    
    ), allowing for acid-base extraction.
    
  • The Lipophilic Face: The 2-fluorophenyl group adds significant lipophilicity, increasing solubility in organic solvents but also inviting co-elution with non-polar byproducts.

This guide moves beyond standard textbook recipes. We utilize Self-Validating Protocols —workflows where the chemistry itself signals success or failure at each step.

Module 1: The "Crude" Reality (Suzuki Workup)

Context: This intermediate is typically synthesized via Suzuki-Miyaura coupling. The crude mixture contains palladium catalyst, unreacted boronic acid, and de-halogenated byproducts.[1]

The Oxidative Quench (Pro-Tip)

Why do this? Unreacted 2-fluorophenylboronic acid is difficult to separate from the product by chromatography. It streaks and co-elutes. The Fix: Convert the boronic acid to a phenol before you start purification. Phenols are easily removed in a basic wash.

Protocol:

  • Cool the reaction mixture to 0°C.

  • Add a small amount of 30%

    
      (approx. 1.5 eq relative to excess boronic acid) and stir for 30 mins.
    
  • Mechanism: This converts the boronic acid to 2-fluorophenol.

  • Quench excess peroxide with saturated sodium thiosulfate (check with starch-iodide paper).

Module 2: The Self-Validating Purification System (Acid-Base Extraction)

This is the most robust method for scalability. It relies on the specific


 of the pyridine nitrogen. If your product does not behave as described here, you have an identity issue, not a purity issue.
The Logic Flow

The 2-aminopyridine moiety is protonated at


 (becoming water-soluble) and deprotonated at 

(becoming organic-soluble). Non-basic impurities (catalyst ligands, phenols, biphenyls) do not switch phases.

AcidBaseLogic cluster_legend Validation Checkpoints Crude Crude Organic Phase (Product + Impurities) AcidWash Add 2M HCl (aq) Target pH < 2 Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgWaste Organic Layer (Contains: Phenols, Biphenyls, Ligands) PhaseSep1->OrgWaste Discard AqAcid Aqueous Acid Layer (Contains: Protonated Product [H+]) PhaseSep1->AqAcid Keep BaseAdd Add 4M NaOH Target pH > 10 AqAcid->BaseAdd Extract Extract with EtOAc/DCM BaseAdd->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Dry & Concentrate AqWaste Aqueous Waste (Salts) Extract->AqWaste Discard Check1 Check: Is Aq layer acidic? Check2 Check: Did precipitate form?

Figure 1: The Acid-Base "Switch" Purification Workflow. By toggling pH, we force the product to migrate phases, leaving impurities behind.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • Acid Extraction (The Trap):

    • Extract the organic layer twice with 2M HCl .

    • Validation: The organic layer should lighten in color; the aqueous layer may turn yellow/orange.

    • Check: Spot the organic layer on TLC. If the product spot is still there, your acid wasn't strong enough or you didn't use enough volume.[1]

  • The Wash:

    • Wash the combined acidic aqueous layers with a small portion of fresh EtOAc. (Removes trapped non-basic lipophiles).

  • Basification (The Release):

    • Cool the acidic aqueous solution (neutralization is exothermic).

    • Slowly add 4M NaOH or Solid

      
        until 
      
      
      
      .
    • Visual Cue: The solution will become cloudy/milky as the free base precipitates.

  • Recovery:

    • Extract the milky aqueous mixture 3x with EtOAc or DCM.

    • Dry over

      
       and concentrate.
      

Module 3: Advanced Polishing (Trace Metal Removal)[1]

Issue: Palladium (Pd) residues from Suzuki coupling often chelate to the pyridine nitrogen, resulting in a dark product and failing heavy metal specs (<20 ppm).[1]

Data: Scavenger Efficiency Comparison

MethodPd Reduction EfficiencyYield LossNotes
Celite Filtration Low (<30%)< 2%Removes only bulk Pd black.
Activated Carbon Moderate (50-70%)5-10%Can adsorb product; requires careful testing.
SiliaMetS® Thiol High (>95%)< 1%Best for Pd(II) species.[1] Expensive but effective.
N-Acetyl Cysteine High (>90%)< 5%Water-soluble scavenger; wash out with base.

Recommended Protocol (Silica Gel + Scavenger): If the acid-base extraction leaves a colored residue:

  • Dissolve crude in 10 volumes of THF or EtOAc.

  • Add SiliaMetS® Thiol (or equivalent thiol-functionalized silica) at 5 wt% relative to crude.

  • Stir at 40°C for 2 hours.

  • Filter through a pad of Celite.

  • The filtrate should be significantly lighter.

Module 4: Troubleshooting & FAQs

Q1: My product is tailing severely on TLC/Column. Why?

A: The basic amine interacts with the acidic silanols on the silica gel.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or add 1%

    
      or 1-2% TEA  to your mobile phase (e.g., DCM/MeOH/TEA 95:4:1).[1]
    
Q2: I see a spot just above my product that won't separate.

A: This is likely the de-fluorinated impurity (6-phenylpyridin-2-amine) or the homocoupling product (biphenyl derivative).

  • The Fix: Crystallization. The fluorinated product often has different solubility characteristics than the non-fluorinated analog. Try recrystallizing from Ethanol/Water (1:1) or Toluene/Heptane . The fluorine atom changes the lattice energy sufficiently to allow separation where chromatography fails.

Q3: The yield after acid-base extraction is low.

A: Check the pH of your waste aqueous layer.

  • The

    
     of the pyridine is ~6. If you only basified to pH 7 or 8, a significant portion of your product is still protonated and staying in the water. You must drive the pH to >10. 
    
Q4: The product is oiling out during recrystallization.

A: This indicates the presence of trace solvent or impurities lowering the melting point.

  • The Fix: "Seed" the oil with a tiny crystal of pure product (if available) and scratch the glass side of the flask. Alternatively, use a solvent switch : dissolve in minimal DCM, then slowly add Hexanes while stirring until cloudy, then cool.

References

  • Xu, C., et al. (2015).[2] "Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan." Fine Chemical Intermediates.

  • Takeda Pharmaceutical Co Ltd. (2019). "Preparation method of Vonoprazan." Patent CN109232537B.

  • Shankar, B. R., et al. (2021).[1] "Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues." Polycyclic Aromatic Compounds.

  • Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds."

  • Royal Society of Chemistry. "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines."

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Amino-6-Arylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-amino-6-arylpyridines, a key scaffold in medicinal chemistry and materials science, often relies on palladium-catalyzed cross-coupling reactions.[1][2] Achieving high yield and purity is critically dependent on the precise amount of catalyst used. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate the challenges of catalyst loading in your experiments.

The Critical Role of Catalyst Loading

In palladium-catalyzed cross-coupling reactions, the goal is to maximize the turnover number (TON) and turnover frequency (TOF) of the catalyst.[3] While higher catalyst loading might seem like a straightforward solution to drive a reaction to completion, it can be detrimental. Excessive catalyst can lead to increased side reactions, formation of palladium black (catalyst decomposition), and complicates purification, which is particularly undesirable in pharmaceutical development.[4] Conversely, insufficient catalyst loading results in low or no conversion of starting materials.[5] The optimal catalyst load is a delicate balance that ensures an efficient and clean reaction.

The general catalytic cycle for Suzuki-Miyaura cross-coupling, a common method for this synthesis, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The concentration of the active palladium(0) species, which is directly related to the initial catalyst loading, influences the rate of each of these steps.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' 2-Amino-6-arylpyridine (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X 2-Amino-6-halopyridine (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Arylboronic Acid/Ester (Ar'-B(OR)₂) + Base Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2)

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.

Troubleshooting Guide: Catalyst Loading Issues

This section addresses common problems encountered during the synthesis of 2-amino-6-arylpyridines, with a focus on catalyst loading as the root cause.

Question: My reaction shows low or no conversion of the starting 2-amino-6-halopyridine. Should I just increase the catalyst loading?

Answer: While insufficient catalyst is a possible cause, it's often more complex. Before increasing the catalyst load, consider the following:

  • Catalyst Activity and Choice: The 2-amino group on the pyridine ring can act as a ligand and coordinate to the palladium center, leading to catalyst inhibition.[8] Using bulky, electron-rich phosphine ligands like SPhos or XPhos can mitigate this by sterically shielding the palladium.[9] If you are using a less effective ligand like triphenylphosphine (PPh₃), simply increasing the loading may not overcome this inhibition. It's often better to switch to a more robust ligand system first.[5]

  • Initial Catalyst Loading: For initial screenings with challenging substrates like aminopyridines, a higher starting catalyst loading of 2-5 mol% is a reasonable starting point.[5] If this fails, there might be other issues at play.

  • Reaction Conditions: Ensure your reaction is properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8] The choice of base and solvent also significantly impacts catalyst performance.

Recommendation: Instead of immediately increasing the catalyst, first try switching to a more appropriate ligand system (e.g., a biarylphosphine ligand). If conversion is still low, then a modest increase in catalyst loading (e.g., from 2 mol% to 3-5 mol%) can be attempted.[8]

Question: My reaction mixture turns black, and I get a poor yield. What's happening?

Answer: The formation of a black precipitate is a classic sign of palladium black, which indicates your catalyst is decomposing and precipitating out of the solution.[5] This leads to a lower concentration of active catalyst in the reaction mixture and, consequently, a lower yield.

  • High Catalyst Loading: Higher catalyst concentrations can sometimes accelerate decomposition pathways.[4]

  • Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can leave the metal center coordinatively unsaturated and prone to aggregation. For monodentate phosphine ligands, a ratio of 2:1 or even 4:1 (ligand:Pd) is often optimal.

  • Temperature: High reaction temperatures can also promote catalyst decomposition.

Recommendation:

  • Lower the Catalyst Loading: If you are using a high loading (>5 mol%), try reducing it.

  • Optimize Ligand Ratio: Ensure you are using an adequate amount of ligand. Consider performing a small screen of ligand:Pd ratios (e.g., 1:1, 2:1, 4:1) to find the most stable system.

  • Reduce Temperature: While this may slow the reaction, it can improve catalyst stability.[5]

Question: I'm observing significant formation of homocoupled byproducts (Ar-Ar and Ar'-Ar'). How can I minimize this?

Answer: Homocoupling is often a result of side reactions within the catalytic cycle and can be exacerbated by certain conditions.

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[8]

  • Catalyst Loading: While not always the primary cause, very high catalyst loadings might contribute to a higher rate of side reactions.[4]

Recommendation:

  • Thorough Degassing: This is the most critical step to prevent homocoupling. Purge your solvent and reaction mixture with an inert gas like argon or nitrogen for 15-20 minutes before adding the catalyst.[10]

  • Optimize Catalyst Loading: Once you have established a baseline yield under rigorously degassed conditions, you can then focus on finding the minimum effective catalyst concentration to further reduce the potential for side reactions.

Experimental Protocols & Optimization Workflow

Protocol: Screening for Optimal Catalyst Loading

This protocol provides a systematic approach to determining the minimum catalyst loading required for an efficient reaction.

  • Reaction Setup: In parallel, set up a series of identical reactions in small reaction vials or a multi-well reaction block. To each vessel, add the 2-amino-6-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[5][8]

  • Catalyst/Ligand Stock Solution: Prepare a stock solution of your palladium precatalyst and ligand in a small amount of the degassed reaction solvent. This ensures accurate dispensing of small quantities.

  • Variable Catalyst Addition: Add varying amounts of the catalyst/ligand stock solution to each reaction vessel to achieve a range of catalyst loadings (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).

  • Reaction Execution: Add the remaining degassed solvent to each vessel, seal, and heat the reactions to the desired temperature with vigorous stirring.[8]

  • Monitoring: After a set time (e.g., 12 hours), take a small aliquot from each reaction. Quench the aliquot and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of byproducts.

  • Analysis: Plot the yield versus catalyst loading to identify the point at which a further decrease in catalyst leads to a significant drop in yield. This represents the optimal loading for your specific substrates.

Optimization Workflow Diagram

Optimization Workflow start Start: Low Yield or Side Products check_catalyst Is the Catalyst System Optimal? (Bulky, electron-rich ligand) start->check_catalyst change_ligand Switch to a More Robust Ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No establish_baseline Establish Baseline Yield (e.g., 2-5 mol% Catalyst) check_catalyst->establish_baseline Yes change_ligand->establish_baseline screen_loading Screen Catalyst Loading (0.1% to 5 mol%) establish_baseline->screen_loading check_yield Is Yield >90% and Clean? screen_loading->check_yield optimize_other Optimize Other Parameters (Base, Solvent, Temp.) check_yield->optimize_other No finish Optimal Conditions Found check_yield->finish Yes optimize_other->establish_baseline

Caption: A flowchart for systematically optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the synthesis of 2-amino-6-arylpyridines? A1: For initial screening and optimization, a catalyst loading in the range of 2-5 mol% is a good starting point, especially when using electron-rich, bulky phosphine ligands.[5] Once reproducible results are obtained, the loading can be incrementally reduced.

Q2: Can I use heterogeneous palladium catalysts like Pd/C? A2: While heterogeneous catalysts like Palladium on carbon (Pd/C) are excellent for reactions like catalytic hydrogenation, they are generally less effective for Suzuki-Miyaura cross-coupling reactions compared to homogeneous systems with phosphine ligands.[11] The latter offer better control over the catalyst's electronic and steric properties, which is crucial for coupling with challenging substrates like aminopyridines.

Q3: How does the halide on the 2-amino-6-halopyridine (I, Br, Cl) affect the required catalyst loading? A3: The reactivity of the aryl halide in the oxidative addition step follows the order I > Br > Cl. Generally, more reactive halides like iodides and bromides may require lower catalyst loadings than less reactive chlorides.[9] Couplings involving aryl chlorides often necessitate more active catalyst systems (specialized ligands) and potentially higher loadings to achieve good conversion.[9]

Q4: Is it possible to achieve very low catalyst loadings (e.g., <0.1 mol%) for this transformation? A4: Achieving very low catalyst loadings is possible but highly dependent on the specific substrates and the catalyst system.[12] High-activity catalysts, often involving palladacycle precatalysts or highly efficient ligands like SPhos, have been shown to work at very low loadings for some cross-coupling reactions.[9][12] However, this usually requires extensive optimization of all reaction parameters.

Data Summary

ParameterRecommendation / ObservationRationale
Initial Catalyst Loading 2-5 mol%A robust starting point to overcome initial reactivity barriers with aminopyridine substrates.[5]
Optimized Loading Range 0.1 - 2 mol%Achievable with efficient ligands and optimized conditions, balancing cost and yield.
Ligand Type Bulky, electron-rich biarylphosphinesMitigates catalyst inhibition by the 2-amino group and promotes efficient catalysis.[9]
Ligand:Palladium Ratio 2:1 to 4:1 for monodentate ligandsEnsures catalyst stability and prevents decomposition into palladium black.[4]

References

  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable . Provides a general overview of the three-step catalytic cycle in cross-coupling reactions. 6

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC . Discusses how higher catalyst loadings can lead to more side reactions and the formation of byproducts. Link

  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem . Highlights catalyst deactivation by pyridine nitrogen and suggests using bulky ligands and increasing catalyst loading to improve conversion. Link

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines - Benchchem . Recommends starting with a higher catalyst loading (e.g., 5 mol%) for electron-deficient heterocycles to establish a baseline yield. Link

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications . Notes that 5 mol% is a frequently used catalyst loading in various cross-coupling reactions. Link

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts . Describes the general mechanism of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling. Link

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Discusses the development of high-activity catalysts, such as palladacycles, that can be used in low loadings. Link

  • Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC . Describes the importance of substituted pyridine derivatives as key structural subunits in biologically active compounds. Link

  • Design and Synthesis of Novel Macrocyclic 2-amino-6-arylpyrimidine Hsp90 Inhibitors . Identifies 2-amino-6-arylpyrimidine moieties as potent Hsp90 inhibitors. Link

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC . Details the use of bulky ligands like XPhos and SPhos for efficient coupling of heteroaryl chlorides, including aminopyridines. Link

  • Advances in Cross-Coupling Reactions - MDPI . Mentions the ongoing research to improve coupling reaction efficiency with lower catalyst loading. Link

  • Troubleshooting common issues in pyridine synthesis - Benchchem . Provides general troubleshooting advice for pyridine synthesis, including investigating catalyst activity. Link

  • Palladium-Catalysed C–C Coupling: Then and Now - Semantic Scholar . Explains how understanding the catalytic cycle has led to milder reaction conditions and wider substrate scope. Link

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate . Discusses lowering catalyst loading while maintaining efficiency, and the importance of TON and TOF. Link

  • Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives - ResearchGate . Describes the synthesis of functionalized pyridines via one-pot multicomponent reactions. Link

  • Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols - Benchchem . Provides a general protocol for Suzuki-Miyaura coupling that includes a degassing step. Link

  • Technical Support Center: Optimizing the Synthesis of 2-Amino-6-nitroquinoxaline - Benchchem . Mentions the use of Palladium on carbon (Pd/C) for catalytic hydrogenation. Link

Sources

Technical Support Center: Purification Strategies for 6-(2-Fluorophenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and researchers troubleshooting the isolation of 6-(2-Fluorophenyl)pyridin-2-amine following a Suzuki-Miyaura cross-coupling. Removing unreacted (2-fluorophenyl)boronic acid and its homocoupling byproducts is a notoriously difficult bottleneck. This document provides diagnostic FAQs, quantitative decision matrices, and self-validating standard operating procedures (SOPs) to resolve these purification challenges.

Module 1: Diagnostic FAQs & Troubleshooting

Q1: Why does (2-fluorophenyl)boronic acid streak or co-elute with my product during standard silica gel chromatography? Causality: Boronic acids possess an electron-deficient, empty p-orbital on the boron atom. This structural feature allows them to act as Lewis acids, strongly coordinating with the free silanol (-SiOH) groups on the silica gel stationary phase. This interaction causes severe streaking and prevents clean separation from polar, basic compounds like 6-(2-Fluorophenyl)pyridin-2-amine. Resolution: Avoid direct chromatography of the crude mixture. Pre-treat the crude material using chemical derivatization, physical scavenging, or orthogonal extraction methods before applying it to a silica column.

Q2: How can I leverage the chemical properties of 6-(2-Fluorophenyl)pyridin-2-amine to separate it from the boronic acid? Causality: Your target molecule contains a basic pyridine ring and an exocyclic amine (conjugate acid pKa ~6-7). Conversely, (2-fluorophenyl)boronic acid is a weak Lewis acid (pKa ~8.8). Resolution: A pH-swing biphasic extraction is highly effective. By lowering the aqueous pH to ~2, you protonate the pyridin-2-amine, driving it into the aqueous phase as a water-soluble salt. The neutral boronic acid remains in the organic phase and can be discarded.

Q3: I cannot use harsh acidic or basic workups due to other sensitive functional groups in my analogs. What is the best alternative? Causality: When biphasic extractions risk product degradation, solid-phase extraction is required. Resolution: Utilize a macroporous polystyrene-bound diethanolamine (PS-DEAM) scavenger resin. The tridentate (N,O,O) diethanolamine ligand rapidly coordinates the empty p-orbital of the boronic acid, sequestering it onto the solid support[1]. The resin, along with the trapped byproduct, is simply filtered away[2].

Q4: Can I chemically destroy the boronic acid to alter its polarity? Causality: Boronic acids are highly susceptible to oxidative deboronation via nucleophilic attack by reactive oxygen species[3]. Resolution: Treatment with alkaline hydrogen peroxide (H2O2/NaOH) converts the boronic acid into 2-fluorophenol[4]. Phenols have drastically different polarities and retention factors (Rf) compared to boronic acids, making subsequent silica gel chromatography trivial, or allowing for removal via a simple basic aqueous wash[5].

Module 2: Method Comparison & Decision Matrix

To select the optimal purification route, consult the quantitative comparison table and the decision workflow below.

Table 1: Quantitative Comparison of Boronic Acid Removal Strategies
MethodChemical MechanismTarget Byproduct StateScalabilityTime RequiredBest Application
pH-Swing Extraction Acid-base protonationOrganic waste (neutral)> 100g1-2 HoursLarge-scale synthesis of robust, basic amines.
Oxidative Workup 1,2-Aryl migration (H2O2)2-Fluorophenol10g - 50g2-3 HoursMid-scale reactions where the product is oxidation-resistant.
PS-DEAM Resin Tridentate N,O,O coordinationSolid-supported complex< 5g4-16 HoursSmall-scale discovery chemistry; sensitive substrates.
Workflow: Strategy Selection

Workflow A Crude Reaction Mixture (Product + Boronic Acid) B Are there acid/base sensitive functional groups? A->B C Acid-Base Extraction (pH Swing) B->C No D Is the scale > 5 grams? B->D Yes E H2O2 Oxidative Workup D->E Yes F PS-DEAM Scavenger Resin D->F No

Caption: Decision matrix for selecting a boronic acid removal strategy based on scale and sensitivity.

Module 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific checkpoints to ensure the procedure is functioning as intended before proceeding to the next step.

Protocol A: pH-Swing Biphasic Extraction

Mechanism: Exploits the pKa difference between the basic pyridin-2-amine and the weakly acidic boronic acid.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Acidification: Add 1M HCl aqueous solution until the aqueous layer reaches pH ~2. Shake vigorously and allow the layers to separate.

    • Self-Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate. View under UV light (254 nm). The product (6-(2-Fluorophenyl)pyridin-2-amine) must be exclusively in the aqueous phase at the baseline. The boronic acid should be in the organic phase.

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains the boronic acid and neutral impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches ~10.

    • Self-Validation Checkpoint: The solution should turn cloudy as the neutral 6-(2-Fluorophenyl)pyridin-2-amine precipitates out of the aqueous solution.

  • Extraction: Extract the basified aqueous layer three times with fresh EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the purified product.

Protocol B: Oxidative Deboronation (H2O2 Workup)

Mechanism: Converts the boronic acid to 2-fluorophenol via nucleophilic attack and 1,2-aryl migration.

Mechanism BA Arylboronic Acid Ar-B(OH)2 Adduct Boronate Complex [Ar-B(OH)2(OOH)]- BA->Adduct H2O2 / NaOH Nucleophilic Attack Borate Boric Ester Ar-O-B(OH)2 Adduct->Borate 1,2-Aryl Migration (Rate-Limiting) Phenol Aryl Phenol Ar-OH Borate->Phenol Hydrolysis

Caption: Mechanistic pathway of oxidative deboronation using alkaline hydrogen peroxide.

  • Reagent Preparation: Dissolve the crude mixture in THF/Water (1:1 v/v).

  • Oxidation: Cool to 0 °C. Add 3 equivalents of 30% aqueous H2O2, followed by 3 equivalents of 1M NaOH. Stir for 2 hours, allowing the reaction to warm to room temperature[4].

    • Self-Validation Checkpoint: Monitor by TLC. The UV-active spot corresponding to (2-fluorophenyl)boronic acid should completely disappear, replaced by a new spot (2-fluorophenol) with a different Rf value.

  • Quenching: Carefully quench the remaining peroxide by adding saturated aqueous Na2S2O3 until a peroxide test strip reads negative.

  • Extraction: Basify the mixture to pH 12 using 2M NaOH (this converts the 2-fluorophenol into a water-soluble phenoxide). Extract with Dichloromethane (DCM). The product will move into the DCM layer, while the phenoxide remains in the aqueous waste[5].

Protocol C: Solid-Phase Extraction using PS-DEAM Resin

Mechanism: Physical sequestration of the boronic acid using a polymer-bound tridentate ligand.

  • Resin Swelling: Suspend the crude mixture in anhydrous THF or DCM. Add 3 to 5 equivalents of PS-DEAM (Polystyrene-bound Diethanolamine) resin[1].

  • Incubation: Shake or mechanically stir the suspension at room temperature for 4 to 16 hours. (Do not use magnetic stirring, as the stir bar will grind and destroy the resin beads).

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake thoroughly with THF and Methanol.

    • Self-Validation Checkpoint: Analyze the filtrate via LC-MS or TLC. Confirm the complete absence of the boronic acid mass (m/z 139 for (2-fluorophenyl)boronic acid) before proceeding.

  • Concentration: Concentrate the filtrate in vacuo. The resulting residue will be free of boronic acid and ready for final polishing.

References

  • Title: Solid-Supported Scavengers. Source: Supra Sciences. URL: [Link]

  • Title: Diethanolamine (DEAM). Source: Supra Sciences. URL: [Link]

  • Title: Polymer-Bound Diethanolamine PS-DEAM. Source: Biotage. URL: [Link]

  • Title: In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Source: Green Chemistry (RSC Publishing). URL: [Link]

  • Title: The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate. Source: Gutenberg Open Science (Johannes Gutenberg University Mainz). URL: [Link]

  • Title: Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Source: PMC (NIH). URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts. Source: PNAS. URL: [Link]

  • Title: Scavenger resin and processes for the use thereof. Source: Google Patents (US6897262B2).
  • Title: Borinic Acids as New Fast-Responsive Triggers for Hydrogen Peroxide Detection. Source: ChemRxiv. URL: [Link]

Sources

Technical Support Center: Purification of 6-(2-Fluorophenyl)pyridin-2-amine

[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for 6-(2-Fluorophenyl)pyridin-2-amine . As a key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan, high purity (>98% HPLC) is critical for downstream efficacy.

This guide addresses the specific solubility challenges posed by the 2-aminopyridine core (polar, H-bond donor/acceptor) fused with the 2-fluorophenyl moiety (lipophilic, electron-withdrawing). This "push-pull" electronic structure often leads to "oiling out" if the solvent system is not carefully balanced.[1]

Chemical Profile
PropertyDataNotes
Structure Biaryl system (Pyridine + Phenyl)Planar, capable of

-

stacking.[1]
Polarity ModerateSoluble in DCM, EtOAc, Alcohols; Insoluble in Water, Hexanes.
pKa ~6.5 - 7.0 (Pyridine N)Weakly basic; acid-sensitive (forms salts easily).[1]
Common Impurities Boronic acids, Pd catalysts, Halogenated precursorsRequires specific solvent selectivity.

Solvent Selection: The Decision Matrix

Do not blindly choose a solvent. Use this logic flow to determine the optimal system based on your crude material's profile.

SolventSelectionStartStart: Analyze Crude PurityCheckImpurityPrimary Impurity Type?Start->CheckImpurityPolarImpPolar / Inorganic Salts(e.g., Boronic acid, Pd salts)CheckImpurity->PolarImpHigh PolarityNonPolarImpNon-Polar / Lipophilic(e.g., Dimer, Starting Halide)CheckImpurity->NonPolarImpLow PolarityColoredColored Impurities(Oxidation products)CheckImpurity->ColoredDark ColorSystemASystem A: Ethanol / Water(Standard Protocol)PolarImp->SystemASystemBSystem B: EtOAc / Heptane(Lipophilic Protocol)NonPolarImp->SystemBSystemCSystem C: Toluene(High-Temp Protocol)NonPolarImp->SystemCIf very insolubleCarbonAdd Activated Carbon(Before Crystallization)Colored->CarbonCarbon->SystemA

Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on impurity profile.[1]

Standard Operating Procedures (SOPs)

System A: Ethanol / Water (Binary Solvent)

Best for: Removal of inorganic salts (from Suzuki coupling) and polar boronic acid residues.[1] Mechanism: The compound is soluble in hot ethanol but insoluble in water.[1] Water acts as a powerful anti-solvent that forces the hydrophobic fluorophenyl group to aggregate.[1]

Protocol:

  • Dissolution: Place crude solid in a round-bottom flask. Add Ethanol (95% or absolute) (approx. 5-7 mL per gram of solid).[1]

  • Heating: Heat to reflux (approx. 78°C) with stirring until fully dissolved.

    • Note: If solids remain, filter hot through a pre-warmed sintered glass funnel to remove inorganic salts (Pd black).

  • Precipitation: While maintaining reflux, dropwise add Deionized Water until a slight turbidity (cloudiness) persists.[1]

  • Clarification: Add just enough hot Ethanol (0.5 - 1 mL) to clear the solution again.[1]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Critical: Rapid cooling here will cause oiling out.[1]

  • Collection: Cool in an ice bath (0-5°C) for 1 hour. Filter the white/off-white needles and wash with cold 1:1 Ethanol/Water.

System B: Ethyl Acetate / Heptane

Best for: Removal of lipophilic dimers or unreacted starting materials (e.g., 2,6-difluoropyridine derivatives). Mechanism: Exploits the steep solubility curve in EtOAc and the poor solubility in alkanes.[1]

Protocol:

  • Dissolution: Dissolve crude in minimal Ethyl Acetate (EtOAc) at reflux (approx. 77°C).

  • Anti-solvent Addition: Slowly add Heptane (or Hexane) to the hot solution until the first sign of precipitation.[1]

  • Re-dissolution: Add a small volume of EtOAc to restore clarity.[1]

  • Cooling: Let stand at room temperature. If no crystals form after 1 hour, scratch the glass or add a seed crystal.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This is common with fluorinated biaryls.[1] The melting point of the solvated product might be lower than the boiling point of your solvent, or the cooling is too fast, trapping solvent. Fix:

  • Re-heat the mixture until it is a clear solution.

  • Seed it: Add a tiny crystal of pure product (if available) at a temperature just below the saturation point.

  • Slow down: Wrap the flask in a towel or place it in a warm water bath to cool extremely slowly.

  • Change Solvent: Switch to System A (EtOH/Water) . The high polarity of water often forces a more ordered lattice formation compared to lipophilic solvents.[1]

Q2: The crystals are colored (yellow/brown), but the product should be white.

Diagnosis: Trace oxidation of the amino group or residual Palladium catalyst.[1] Fix:

  • Activated Carbon Treatment: During the hot dissolution step (Step 2 of Protocol A), add Activated Charcoal (5-10 wt%) .[1] Stir at reflux for 15 minutes, then filter hot through Celite. The filtrate should be clear or pale yellow.[1]

Q3: My yield is low (<50%). Where is my product?

Diagnosis: The compound has moderate solubility in the anti-solvent or the mother liquor volume is too high.[1] Fix:

  • Concentrate: Evaporate 50% of the solvent from the mother liquor and cool again to harvest a "second crop."

  • Check pH: Aminopyridines can form salts. Ensure your aqueous washings were neutral.[1] If you used acid during workup, basify to pH >9 to ensure the free base is precipitated.

Q4: Can I use Acetone?

Analysis: Acetone is generally not recommended for primary recrystallization of primary amines.[1]

  • Reason: Primary amines can react with acetone to form imines (Schiff bases) under catalytic acidic conditions or high heat, leading to impurities (

    
     peaks in MS). Stick to Ethanol, EtOAc, or Toluene.
    

Quantitative Data Summary

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommended For
Ethanol / Water HighLowPolar / InorganicGeneral Purity
EtOAc / Heptane HighVery LowNon-polar / DimersHigh Yield
Toluene ModerateLowAryl halidesSpecific Impurities
DCM / Hexane Very HighModeratePoorNot Recommended

References

  • Synthesis of 2-Amino-6-fluoropyridine (Analogous Chemistry)

    • Source: ChemicalBook & Patent Literature (WO2006/76131).[1]

    • Relevance: Establishes solubility profiles for fluorinated aminopyridines in aqueous ammonia and alcohols.
    • URL:[1]

  • Purification of Vonoprazan Intermediates

    • Source: BenchChem Technical Support.[1]

    • Relevance: Describes recrystallization of related 2-fluorophenyl-pyridine derivatives using Ethanol and EtOAc/Hexane systems.
    • URL: (General landing page for Vonoprazan intermediates).[1]

  • Recrystallization of Aminopyridines

    • Source: N
    • Relevance: "2-Aminopyridines via Reaction of Pyridine N-Oxides" - details purification using Hexanes/EtOAc systems.[1]

    • URL:[1]

  • Solubility Data for Fluorinated Pyridines

    • Source: PubChem Compound Summary.[1][2]

    • Relevance: Physical property data (LogP, H-bond counts) supporting the choice of polar/non-polar binary systems.
    • URL:

Technical Support Center: Suppressing Hydrodebromination in Pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with hydrodebromination—a notorious side reaction in palladium-catalyzed cross-couplings (such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) involving bromopyridines[1].

This guide is designed to move beyond basic troubleshooting. We will dissect the kinetic causality of this side reaction, provide a systematic optimization workflow, and deliver a self-validating experimental protocol to ensure your C–C and C–N bond formations succeed with high fidelity.

Fundamentals & Causality (FAQs)

Q1: What is the mechanistic origin of hydrodebromination in my coupling reaction? A1: Hydrodebromination is a kinetic competition. In a standard catalytic cycle, oxidative addition of the bromopyridine to the Pd(0) catalyst is typically fast. However, if the subsequent transmetalation step is slow, the long-lived Pd(II)-aryl intermediate becomes vulnerable. It can undergo a hydride transfer from protic solvents, alkoxide bases, or amine ligands to form a Pd(II)(Ar)(H) species. Rapid reductive elimination then yields the debrominated pyridine byproduct instead of your target molecule[2].

Q2: Why are bromopyridines particularly susceptible compared to standard aryl bromides? A2: The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition but can retard transmetalation depending on the coupling partner[2]. Furthermore, electron-deficient substrates react differently in the catalytic cycle, often leading to significant amounts of hydrodebromination side products when the primary pathway is kinetically bottlenecked[3]. The nitrogen heteroatom can also coordinate to the palladium center, stabilizing off-cycle intermediates that are highly susceptible to protonation or hydride attack.

Q3: How do ligand sterics and electronics dictate the pathway? A3: The phosphine ligand is your primary tool for modulating palladium's reactivity. Bulky and electron-rich ligands (like RuPhos or XPhos) serve a dual purpose. First, their electron density stabilizes the active Pd(0) species. Second, their extreme steric bulk forces the two coupling partners on the Pd(II) center closer together, dramatically accelerating the desired reductive elimination step[1]. By speeding up C–C bond formation, the catalyst spends less time in the vulnerable Pd(II) intermediate state, effectively outcompeting the slower debromination pathway.

Mechanistic Pathway Visualization

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd + Bromopyridine Transmet Transmetalation (Slow Step) OxAdd->Transmet + Coupling Partner Hydride Hydride Transfer (From Solvent/Base) OxAdd->Hydride Competing Pathway RedElim_Desired Reductive Elimination Desired C-C Bond Transmet->RedElim_Desired RedElim_Desired->Pd0 Product RedElim_Undesired Reductive Elimination Debrominated Pyridine Hydride->RedElim_Undesired RedElim_Undesired->Pd0 Byproduct

Mechanistic divergence between desired cross-coupling and undesired hydrodebromination.

Troubleshooting Guide: Parameter Optimization

If you observe significant formation of the debrominated pyridine byproduct (>5%), systematically adjust the following parameters:

A. Base and Solvent Selection

Strong bases (e.g., NaOtBu, NaOH), especially in the presence of protic solvents (e.g., alcohols, water), facilitate the formation of palladium-hydride species[2].

  • Action: Switch to anhydrous, aprotic solvents such as toluene, dioxane, or THF. Replace strong bases with milder alternatives like anhydrous K₃PO₄ or Cs₂CO₃[1][2].

B. Ligand and Pre-catalyst Selection

Simple palladium salts (Pd(OAc)₂, PdCl₂) with standard phosphines (PPh₃) often fail to suppress side reactions in sensitive substrates.

  • Action: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like RuPhos or XPhos)[1]. For maximum reproducibility, employ well-defined pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) to ensure rapid, quantitative generation of the active Pd(0) species without the need for harsh reduction steps in situ[1].

C. Temperature and Kinetics

Higher temperatures provide the activation energy required for the undesired hydride transfer and C–Br bond cleavage[2].

  • Action: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate. If transmetalation is fast enough, a lower temperature will disproportionately suppress the higher-activation-energy debromination pathway.

Troubleshooting Workflow Visualization

Workflow Start Issue: High Debromination (>10% Pyridine Byproduct) Step1 1. Evaluate Base & Solvent Start->Step1 Action1 Switch to Anhydrous Toluene/Dioxane Use Milder Base (e.g., K3PO4) Step1->Action1 Step2 2. Optimize Ligand Action1->Step2 Action2 Deploy Bulky, Electron-Rich Phosphines (e.g., RuPhos, XPhos) Step2->Action2 Step3 3. Kinetic Control Action2->Step3 Action3 Lower Reaction Temperature Use Pd Pre-catalysts (G3/G4) Step3->Action3 Success Result: Minimized Debromination (<5% Byproduct) Action3->Success

Systematic troubleshooting workflow to suppress debromination in cross-coupling.

Quantitative Data: Ligand & Condition Screening

The following table summarizes the impact of different reaction parameters on the yield of the desired product versus the debrominated byproduct in pyridine Suzuki couplings[1].

LigandPalladium SourceBaseSolventTemp (°C)Time (h)Target Yield (%)Debromination (%)
PPh₃Pd(PPh₃)₄ (5 mol%)Na₂CO₃EtOH / H₂O801245>30
XPhosPd₂(dba)₃ (2 mol%)K₃PO₄Toluene1001685<5
RuPhosPd(OAc)₂ (2 mol%)K₃PO₄t-AmylOH1101292<3

Validated Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol utilizes a bulky, electron-rich phosphine ligand (RuPhos) and a mild phosphate base to suppress debromination[1]. It is designed as a self-validating system with built-in analytical checkpoints.

Reagents & Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Anhydrous K₃PO₄ (2.0 mmol)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: To an oven-dried Schlenk tube, add 3-bromopyridine, phenylboronic acid, and K₃PO₄. Evacuate and backfill the tube with ultra-high purity nitrogen or argon three times to ensure an oxygen-free environment[1].

  • Catalyst Pre-Activation (Validation Checkpoint 1): In a separate, inert vial, dissolve Pd₂(dba)₃ and RuPhos in 2 mL of anhydrous toluene.

    • Self-Validation: Observe the solution. It should transition from the dark purple/red of the Pd₂(dba)₃ precursor to a distinct red-orange or yellow hue within 5-10 minutes. This color shift confirms the successful ligation and generation of the active Pd(0)-RuPhos complex. If the solution turns black, palladium has precipitated (Pd black), indicating oxygen contamination; discard and restart.

  • Reaction Execution: Add the pre-activated catalyst solution to the Schlenk tube containing the substrates under a positive pressure of inert gas. Add the remaining 3 mL of anhydrous toluene. Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring[1].

  • Kinetic Monitoring (Validation Checkpoint 2): After 2 hours, withdraw a 10 µL aliquot under inert flow, dilute in acetonitrile, and analyze via LC-MS.

    • Self-Validation: You should observe the mass of the desired cross-coupled product. Check the extracted ion chromatogram for the debrominated pyridine (M-79 relative to starting material). If the byproduct exceeds 5% of the total ion count at this early stage, hydride transfer is outcompeting transmetalation. Abort the reaction, rigorously re-dry your K₃PO₄ and toluene, and restart.

  • Work-Up: After 16 hours, cool the reaction to room temperature and quench with 5 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1]. Purify via flash column chromatography.

References[2] Title: Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine

Source: Benchchem URL: 1] Title: How to avoid debromination in pyridine coupling reactions Source: Benchchem URL: 3] Title: Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides Source: ACS Catalysis URL:

Sources

Overcoming steric hindrance in 2-fluorophenyl coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Conundrum"

Welcome to the technical support hub for difficult biaryl couplings. If you are here, you are likely experiencing low yields with 2-fluorophenyl substrates.

While fluorine is sterically small (Van der Waals radius


 Å) compared to a methyl group (

Å), its presence at the ortho position creates a unique "steric-electronic" trap:
  • Protodeboronation (The Silent Killer): The high electronegativity of fluorine destabilizes the C-B bond in 2-fluorophenylboronic acids, leading to rapid hydrolysis before the coupling can occur.

  • Torsional Strain: In the reductive elimination step, the fluorine atom forces the biaryl system to twist, increasing the energy barrier for C-C bond formation.

  • Pd-F Interactions: The lone pairs on fluorine can coordinate to Palladium, potentially creating stable, unreactive resting states (chelate effects).

This guide provides the protocols to bypass these failure modes.

Diagnostic Workflow (Interactive Decision Tree)

Before changing your catalyst, identify your specific failure mode using the logic flow below.

G Start Start: Low Yield in 2-Fluoro Coupling CheckSM Analyze Crude Mixture: Is 2-Fluoro-Boronic Acid Consumed? Start->CheckSM CheckProd Is De-borylated Product (Fluorobenzene) Present? CheckSM->CheckProd Yes (SM Gone) CheckLigand Current Ligand? CheckSM->CheckLigand No (SM Remains) Protodeboronation Diagnosis: Protodeboronation Sol_MIDA Solution A: Switch to MIDA Boronate (Slow Release) Protodeboronation->Sol_MIDA Sol_Anhydrous Solution B: Anhydrous Conditions (Toluene/K3PO4) Protodeboronation->Sol_Anhydrous CatFailure Diagnosis: Catalytic Cycle Stalled CheckProd->Protodeboronation Yes CheckProd->CatFailure No (Complex Mix) Sol_SPhos Switch to SPhos/XPhos (Buchwald G2/G3) CheckLigand->Sol_SPhos PPh3 or dppf Sol_PEPPSI Switch to Pd-PEPPSI-IPent (Stabilized NHC) CheckLigand->Sol_PEPPSI Already using Buchwald

Figure 1: Troubleshooting logic for 2-fluorophenyl coupling failures. Blue nodes indicate decision points; Green nodes indicate protocol solutions.

Module 1: The Protodeboronation Trap

The Issue: If your 2-fluorophenylboronic acid is converting to fluorobenzene (H-substitution) instead of the product, you are fighting protodeboronation . The inductive effect of the ortho-fluorine pulls electron density, making the ipso-carbon highly susceptible to protonation by water or protic solvents [1].

Comparison of Boron Sources
Boron SourceStability (2-Fluoro)ReactivityRecommended Use Case
Boronic Acid -B(OH)2Poor HighOnly in strictly anhydrous conditions.
Pinacol Ester -BpinModerateModerateGeneral purpose; often requires activation.
MIDA Boronate Excellent ControlledGold Standard for unstable 2-fluoro substrates.
BF3K Salt HighHighGood alternative; requires hydrolytic activation.
Protocol A: The "Slow-Release" MIDA Strategy

Why this works: MIDA boronates are sp3-hybridized and unreactive. Under basic aqueous conditions, they slowly hydrolyze to the active boronic acid. This keeps the concentration of the unstable free acid low, preventing side reactions while feeding the catalytic cycle [2].

Reagents:

  • 2-Fluorophenyl MIDA boronate (1.2 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (or XPhos for extreme bulk)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF:Water (10:1)

Step-by-Step:

  • Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)2, SPhos, and K3PO4.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed THF and Water.

  • Heat to 60°C for 12–24 hours.

    • Note: Unlike standard couplings, do not blast this at 100°C immediately.[1] The hydrolysis of the MIDA ester is temperature-dependent.

Protocol B: Anhydrous Activation (If MIDA is unavailable)

Why this works: Eliminating water removes the proton source required for protodeboronation. We use a base that is soluble enough in organic media or use phase transfer catalysis.

Reagents:

  • 2-Fluorophenylboronic acid (1.5 equiv - excess required)

  • Base: Anhydrous K3PO4 (finely ground) or Cs2CO3.

  • Solvent: Toluene or 1,4-Dioxane (Dry).

Step-by-Step:

  • Flame-dry your glassware. Moisture is the enemy.

  • Add reagents and catalyst (Pd-SPhos G3 precatalyst recommended).

  • Add solvent.[2]

  • Crucial Step: Add 3Å Molecular Sieves to the reaction vessel to scavenge trace water generated during the boroxine formation.

  • Run at 80–100°C.

Module 2: Ligand Selection for Steric Congestion

The Issue: If your starting materials are unreacted (no conversion), the catalyst is failing to perform Oxidative Addition (OA) or Reductive Elimination (RE). The ortho-fluorine creates steric clash during the RE step, requiring a ligand that is bulky enough to force the product off the metal [3].

FAQ: Which Ligand Should I Choose?

Q: I usually use Pd(PPh3)4. Why isn't it working? A: Triphenylphosphine is too small and lacks the electron richness required for difficult oxidative additions. For ortho-substituted couplings, you need Dialkylbiaryl phosphines (Buchwald Ligands).

Q: SPhos vs. XPhos vs. RuPhos?

  • SPhos: The default choice for 2-fluorophenyl couplings. The methoxy groups on the ligand interact with the Pd center to stabilize the monolithic species [4].

  • XPhos: Use this if both coupling partners have ortho substituents (e.g., 2-fluoroaryl + 2-methylaryl). It has a larger "buried volume" (%V_bur).

  • RuPhos: Generally preferred for C-N coupling, but excellent for C-C coupling if the aryl halide is electron-rich (deactivated).

Protocol C: High-Steric Coupling (The "Buchwald" Standard)

Use this when coupling a 2-fluoroaryl halide with a hindered boronic acid.

Reagents:

  • Catalyst: XPhos Pd G3 (Precatalyst) - 2-5 mol%.

    • Why G3? It generates the active L-Pd(0) species immediately upon activation, avoiding the induction period and potential aggregation of Pd black.

  • Base: K3PO4 (0.5 M in water) or KOH (if substrate tolerates).

  • Solvent: THF or Toluene.

Step-by-Step:

  • Weigh XPhos Pd G3 (or SPhos Pd G3) in air (it is stable).

  • Add substrates.[2]

  • Add solvent (THF) and Base (0.5M K3PO4).

  • Stir vigorously. The reaction is biphasic; mass transfer is critical.

  • Heat to 40–60°C. These catalysts are highly active; excessive heat can lead to catalyst decomposition before turnover is complete.

Module 3: Electronic Deactivation (2-Fluoro Halides)

The Issue: When the 2-fluorophenyl group is the halide partner (e.g., 1-bromo-2-fluorobenzene), the C-F bond is strong, but the C-Br bond is activated for Oxidative Addition due to the electron-withdrawing F. However, the resulting Pd(II) species is crowded.

Troubleshooting Checklist:

  • Leaving Group: If using Chloride (Ar-Cl), switch to Bromide (Ar-Br). The 2-F position makes Ar-Cl oxidative addition difficult even with SPhos.

  • Pd-F Interaction: In rare cases, the fluorine can coordinate to the Pd, forming a stable chelate that arrests the cycle.

    • Fix: Use a more coordinating solvent like DME (Dimethoxyethane) or add t-BuOH as a co-solvent to disrupt the chelate.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry.

  • MIDA Boronates in Synthesis: Gillis, E. P., & Burke, M. D. (2007).[1][3] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. J. Am. Chem. Soc.

  • Ligand Effects (Buchwald): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • SPhos Efficacy: Bardar, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.

Sources

Validation & Comparative

1H NMR Interpretation Guide: 6-(2-Fluorophenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript for researchers requiring definitive structural validation of 6-(2-Fluorophenyl)pyridin-2-amine . It prioritizes mechanistic understanding of spin systems and practical interpretation strategies over static data listing.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists Status: Validated Methodology[1][2]

Executive Summary & Structural Challenge

The structural validation of 6-(2-Fluorophenyl)pyridin-2-amine presents a specific challenge in 1H NMR spectroscopy: the superposition of a spin-active fluorine nucleus (


F, 

, 100% abundance) onto a biaryl scaffold.[1]

Unlike simple pyridine derivatives, this compound exhibits a complex AMX system on the pyridine ring coupled with a ABCDX system on the fluorophenyl ring (where X is


F).[1] The resulting spectrum is characterized by extensive signal splitting (

) that often obscures standard proton-proton (

) coupling, leading to misassignment of the phenyl region.[1]

This guide compares two interpretation workflows:

  • Conventional 1D Proton NMR: Often ambiguous due to non-first-order multiplets.[1]

  • Fluorine-Decoupled 1H NMR (

    
    ):  The superior alternative for definitive assignment.[1]
    

Structural Analysis & Spin Systems

Before interpreting the spectrum, we must define the magnetic environment. The molecule consists of two distinct aromatic domains linked by a single bond.

The Spin System Diagram

The following diagram maps the connectivity and the critical coupling pathways that dictate the spectral appearance.[1]

SpinSystem Pyridine Pyridine Ring (AMX System) Phenyl Phenyl Ring (ABCD System) Pyridine->Phenyl Pos-6 to Pos-1' Pyridine->Phenyl NOE Interaction (Spatial) Amine NH2 Group (Exchangeable) Pyridine->Amine Pos-2 (Broad Singlet) Fluorine 19F Nucleus (Spin Active) Phenyl->Fluorine Pos-2' (J-Coupling Source) Fluorine->Phenyl Strong Coupling (3J, 4J, 5J)

Figure 1: Spin system connectivity highlighting the pervasive influence of the


F nucleus on the phenyl ring protons.[1]

Comparative Performance: Conventional vs. Advanced Interpretation[1][3]

Method A: Conventional 1D H NMR (The "Ambiguous" Path)[1]
  • Observation: In a standard 400 MHz spectrum (DMSO-d

    
    ), the phenyl protons appear as complex multiplets rather than clean doublets or triplets.
    
  • The Problem: The

    
    F nucleus couples to protons up to 5 bonds away.
    
    • H-3' (ortho to F): Splits into a pseudo-triplet or complex multiplet due to large

      
       (~9-11 Hz) overlapping with 
      
      
      
      .[1]
    • H-6' (ortho to Py): Often appears as a doublet of doublets (dd) or doublet of multiplets, confusing the integration if not carefully shimmed.[1]

  • Risk: High probability of misidentifying H-3' as a solvent impurity or merging it with H-4'/H-5'.[1]

Method B: H F Decoupled NMR (The "Definitive" Path)
  • Observation: By applying a continuous wave or composite pulse decoupling sequence on the

    
    F channel during proton acquisition, all F-H couplings collapse.[1]
    
  • The Result: The phenyl ring simplifies to a standard ABCD aromatic system.[1]

    • H-3': Collapses to a standard doublet (

      
       Hz).[1]
      
    • Resolution: Immediate distinction between the pyridine protons and the phenyl protons.

Detailed Spectral Assignment (Experimental Reference)

The following data corresponds to the compound in DMSO-d


 . This solvent is preferred over CDCl

to sharpen the exchangeable amine protons.
Table 1: Chemical Shift & Coupling Analysis
PositionProton Type

(ppm)
Multiplicity (1D)Multiplicity (

F Decoupled)
Mechanistic Insight
Py-H3 Aromatic6.45 - 6.55Doublet (

Hz)
DoubletShielded by the adjacent electron-donating -NH

group (Ortho-effect).[1]
Py-H5 Aromatic7.05 - 7.15Doublet (

Hz)
DoubletShielded by -NH

(Para-effect), but less than H3.[1]
Py-H4 Aromatic7.45 - 7.55Triplet / ddTripletThe most deshielded pyridine proton (Meta to -NH

).[1]
Ph-H3' Aromatic7.20 - 7.35Multiplet DoubletDiagnostic Signal. Overlaps with H5/H4 but distinguished by large

(~10 Hz).[1]
Ph-H4' Aromatic7.35 - 7.45MultipletTripletPara to Pyridine.[1]
Ph-H5' Aromatic7.20 - 7.35MultipletTripletMeta to F, Para to F.
Ph-H6' Aromatic7.90 - 8.05td or ddd DoubletMost Deshielded. Anisotropic effect of the pyridine ring.[1]

(~7 Hz) is visible here.[1][3]
-NH

Amine6.00 - 6.20Broad SingletBroad SingletExchangeable.[1] Chemical shift is highly concentration/temperature dependent.[4]

Critical Note: The signal for Ph-H6' (the proton on the phenyl ring closest to the pyridine nitrogen) is the most downfield aromatic signal (approx 8.0 ppm).[1] Its splitting pattern (triplet of doublets) in non-decoupled spectra is the "fingerprint" of the 2-fluorophenyl group.[1]

Experimental Protocol for Validation

To replicate these results and ensure data integrity, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS.[1]
    
    • Why: CDCl

      
       often causes the -NH
      
      
      
      peak to broaden into the baseline due to rapid exchange. DMSO stabilizes the amine protons via hydrogen bonding, yielding a sharp singlet.
  • Concentration: 5-10 mg in 600 µL.[1]

    • Why: High concentration can cause stacking effects, shifting aromatic peaks upfield.

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard) or zgig (Inverse Gated for quantitative integration).[1]

  • Spectral Width: 14 ppm (-2 to 12 ppm).[1]

  • Scans (NS): 16 (minimum) to resolve the low-intensity wings of the fluorine multiplets.

  • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the isolated Py-H3 doublet).

Step 3: The Validation Workflow (DOT)

Workflow Start Start: Purified Sample Acquire1D Acquire Standard 1H NMR (DMSO-d6) Start->Acquire1D CheckNH2 Check 6.0 ppm Region: Is NH2 visible? Acquire1D->CheckNH2 Decision Are Phenyl Protons Resolved? CheckNH2->Decision PathA Yes: Assign via Coupling Constants (J) Decision->PathA Clear Multiplets PathB No: Run 19F-Decoupled 1H NMR Decision->PathB Overlapping Signals Final Confirm Structure: Match H6' (td) and H3 (d) PathA->Final PathB->Final

Figure 2: Decision tree for validating fluorinated heteroaromatics. The 19F-decoupled path is recommended for regulatory submissions.

References

  • Chemical Shifts & Coupling Constants

    • Reich, H. J. (2020).[1] Proton NMR Data. University of Wisconsin-Madison. Link

  • Fluorine-Proton Coupling Methodology

    • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. Link[1]

  • Pyridine Derivative Shifts

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link[1]

  • Synthesis & Characterization (Analogous Compounds)

    • National Institutes of Health (NIH) PubChem. 2-Amino-6-methylpyridine 1H NMR Data.[1] Link

Sources

Technical Guide: 19F NMR Differentiation of 6-(Fluorophenyl)pyridin-2-amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of the 19F NMR characteristics of 6-(2-fluorophenyl)pyridin-2-amine and its 6-(4-fluorophenyl) isomer.

Executive Summary

In medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands, the precise regiochemistry of fluorinated biaryl systems is critical for structure-activity relationship (SAR) studies. This guide details the spectroscopic distinction between 6-(2-fluorophenyl)pyridin-2-amine (ortho-isomer) and 6-(4-fluorophenyl)pyridin-2-amine (para-isomer) using 19F NMR.

Core Finding : The ortho-isomer typically exhibits a shielded (upfield) shift relative to the para-isomer, driven by steric-induced deconjugation and anisotropic shielding effects.

Mechanistic Analysis: The Physics of the Shift

To interpret the spectra accurately, one must understand the competing electronic and steric forces at play in these biaryl systems.

Electronic vs. Steric Drivers
  • 6-(4-Fluorophenyl) isomer (Para) :

    • Geometry : The phenyl and pyridine rings can adopt a near-planar conformation, maximizing

      
      -conjugation.
      
    • Electronic Effect : The pyridine ring acts as an electron-withdrawing group (EWG). Through conjugation, it pulls electron density away from the phenyl ring, deshielding the fluorine atom at the para position.

    • Result : The signal appears downfield (less negative ppm).[1]

  • 6-(2-Fluorophenyl) isomer (Ortho) :

    • Geometry : Severe steric repulsion between the fluorine atom (or the phenyl protons) and the pyridine ring (specifically the C3-H or Nitrogen lone pair) forces the system into a twisted, non-planar conformation.

    • Steric Effect (The "Ortho Effect") : This twist breaks the

      
      -conjugation between the rings. The fluorine atom is effectively "insulated" from the electron-withdrawing power of the pyridine. Additionally, the fluorine may reside in the shielding cone of the adjacent pyridine ring.
      
    • Result : The signal appears upfield (more negative ppm) relative to the para isomer.

Structural Logic Diagram

The following diagram illustrates the causal relationship between structure, geometry, and observed chemical shift.

G cluster_0 Isomer Structure cluster_1 Conformation cluster_2 Electronic Environment cluster_3 19F NMR Shift Para 6-(4-Fluorophenyl) (Para Isomer) Planar Near-Planar (Conjugated) Para->Planar Min. Sterics Ortho 6-(2-Fluorophenyl) (Ortho Isomer) Twisted Twisted (Deconjugated) Ortho->Twisted Steric Clash Deshielded Electron Poor (Deshielded) Planar->Deshielded EWG Conjugation Shielded Electron Rich (Shielded) Twisted->Shielded Broken Conjugation Downfield Downfield (-112 to -116 ppm) Deshielded->Downfield Upfield Upfield (-118 to -122 ppm) Shielded->Upfield

Caption: Causal pathway linking regiochemistry to 19F NMR chemical shift values.

Comparative Data & Reference Values

The following data is synthesized from standard biaryl fluorine trends and specific heterocycle analogs. Note that solvent choice significantly impacts absolute values (DMSO-d6 typically causes a downfield shift of 1-3 ppm relative to CDCl3).

Table 1: 19F NMR Shift Comparison (Relative to CFCl3 = 0 ppm)
Feature6-(4-Fluorophenyl) Isomer 6-(2-Fluorophenyl) Isomer
Typical Shift (CDCl3) -112 to -116 ppm -118 to -122 ppm
Shift Direction Downfield (Deshielded)Upfield (Shielded)
Multiplicity Triplet of Triplets (tt) or MultipletComplex Multiplet (quartet-like)
Coupling Constants

Hz,

Hz

Hz,

Hz
Primary Driver Electronic Conjugation (EWG effect)Steric Ortho-Twist (Shielding)

Reference Standards for Calibration:

  • Fluorobenzene (C6H5F) : -113.15 ppm

  • 4-Fluorobiphenyl : ~ -116 ppm

  • 2-Fluorobiphenyl : ~ -118 ppm

  • Trifluoroacetic Acid (TFA) : -76.55 ppm (External Standard)

Note : The amine group at position 2 (or 6) is an electron donor (


 effect). This generally shields the entire system compared to a naked pyridine, pushing both signals slightly upfield compared to their non-amino analogs.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this standardized protocol. This workflow includes an internal validation step using a known standard.

Sample Preparation[2][3]
  • Solvent : Use CDCl3 (Deuterated Chloroform) for routine analysis to minimize solvent-solute hydrogen bonding effects that can broaden peaks. Use DMSO-d6 only if solubility is an issue (expect a +2 ppm shift).

  • Concentration : Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

  • Filtration : Filter through a cotton plug or 0.45 µm PTFE filter to remove paramagnetic particulates (e.g., metal catalyst residues) that cause line broadening.

Acquisition Parameters[4][5]
  • Pulse Sequence : zgfig (Inverse gated decoupling) or standard zg if proton coupling information is desired (recommended for isomer confirmation).

  • Spectral Width (SW) : 200 ppm (centered at -120 ppm).

  • Relaxation Delay (D1) : Set to 3-5 seconds . Fluorine nuclei have long T1 relaxation times; insufficient delay leads to poor integration accuracy.

  • Scans (NS) : 16 to 64 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).

Validation Step (Internal Standard)

Add a capillary insert containing Hexafluorobenzene (C6F6) (


 ppm) or spike the sample with 0.1% Trifluorotoluene  (

ppm).
  • Criterion: If the internal standard shift deviates by >0.5 ppm from literature, recalibrate the spectrum before assigning the product peak.

Workflow Diagram

Workflow Start Crude Product Prep Dissolve in CDCl3 (Add Internal Std: PhCF3) Start->Prep Acquire Acquire 19F NMR (D1 = 5s, SW = 200ppm) Prep->Acquire Process Process & Calibrate (Ref PhCF3 to -63.72 ppm) Acquire->Process Decision Analyze Shift Region Process->Decision ResultPara Peak at -114 ppm (Para Isomer) Decision->ResultPara Downfield ResultOrtho Peak at -119 ppm (Ortho Isomer) Decision->ResultOrtho Upfield

Caption: Step-by-step experimental workflow for isomer identification.

References

  • Alfa Chemistry . (n.d.). 19F NMR Chemical Shift Table. Retrieved from

  • University of Colorado Boulder . (n.d.). 19F NMR Reference Standards. Retrieved from

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Cited for general biaryl shift trends).
  • University of California, Santa Barbara (UCSB) . (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Retrieved from

Sources

HPLC Purity Profiling of 6-(2-Fluorophenyl)pyridin-2-amine: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Direction

Developing a purity method for 6-(2-Fluorophenyl)pyridin-2-amine presents a classic chromatographic paradox: the molecule is a basic heterocycle with significant hydrophobicity and specific steric constraints due to the ortho-fluorine substitution.

Standard generic methods (low pH C18) often fail to detect critical impurities for this scaffold, specifically regioisomers (e.g., 3-fluorophenyl analogs) and des-fluoro byproducts.

The Comparative Verdict:

  • The Workhorse (Baseline): Acidic C18 (Formic Acid/TFA) provides acceptable retention but suffers from peak tailing and poor loading capacity due to silanol interactions.

  • The Performance Leader (Recommended): High pH (pH 10) on Hybrid Silica is the superior approach. By suppressing ionization of the pyridine nitrogen, we achieve sharp peak shapes (

    
    ), maximize hydrophobic retention, and orthogonalize selectivity against polar synthetic precursors.
    
  • The Specialist: Pentafluorophenyl (PFP) phases are essential only if separation of fluorinated regioisomers is the primary critical quality attribute (CQA).

Compound Analysis & Chromatographic Behavior[1][2][3][4][5][6][7][8][9]

To design a self-validating method, we must first understand the physicochemical drivers of the analyte.

PropertyValue (Est.)Chromatographic Implication
Structure Bi-aryl amine with o-FPlanarity is twisted by the ortho-fluorine;

active.
pKa (Pyridine N) ~5.8 – 6.2At pH 3, the molecule is a cation (

). At pH 10, it is a neutral free base (

).
LogP ~2.5Moderately lipophilic. Retains well on C18 in the neutral state.
Critical Impurities Boronic acids, des-fluoro analogsPolar precursors elute early; des-fluoro analogs require high resolution.

Comparative Method Study

This guide compares the three most viable methodologies. Data presented below is derived from standard behavior of aminopyridines in reversed-phase liquid chromatography (RPLC).

Method A: The "Generic" Acidic C18 (Baseline)
  • Column: C18 (3.5 µm, 100 Å), Standard Silica.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Ion-Pairing / Hydrophobic.

  • Outcome: The protonated pyridine interacts with residual silanols, causing tailing. Retention is reduced because the solvated cation is more polar than the neutral molecule.

Method B: High pH Hybrid C18 (Recommended)
  • Column: Hybrid-Ethylene Bridged Silica (BEH) C18 (e.g., Waters XBridge or Agilent Gemini). Crucial: Standard silica dissolves at pH > 8; Hybrid silica is required.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Mechanism: Pure Hydrophobic Interaction.

  • Outcome: The molecule is neutral.[1] Silanol interactions are eliminated.[2] Retention increases significantly (

    
     increases by ~2-3x), and peak symmetry becomes near-perfect.
    
Method C: Fluorinated PFP Phase (Specialist)
  • Column: Pentafluorophenyl (PFP) Propyl.

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism:

    
     Interaction + Dipole-Dipole + Shape Selectivity.
    
  • Outcome: Unique selectivity for halogenated isomers. If the 3-fluorophenyl impurity co-elutes on C18, PFP will likely resolve it.

Comparative Data Summary
Performance MetricMethod A (Low pH C18)Method B (High pH Hybrid)Method C (PFP / MeOH)
Retention Factor (

)
2.56.8 (High Retention)3.2
USP Tailing Factor (

)
1.6 (Tailing)1.05 (Symmetric)1.2
Plate Count (

)
~8,000~14,000 ~10,000
Isomer Selectivity (

)
1.02 (Poor)1.05 (Moderate)1.15 (Excellent)
MS Sensitivity HighModerate (Ammonium suppression)High

Visualizing the Mechanism

The following diagram illustrates why Method B (High pH) outperforms Method A for basic heterocycles like aminopyridines.

G cluster_0 Method A: Low pH (pH 3.0) cluster_1 Method B: High pH (pH 10.0) Analyte_Pos Analyte (Cation+) Silanol Silanol (Si-O-) Analyte_Pos->Silanol Ionic Interaction (Causes Tailing) C18_Chain C18 Ligand Analyte_Pos->C18_Chain Weak Hydrophobic Interaction Analyte_Neu Analyte (Neutral) C18_Hybrid C18 Ligand Analyte_Neu->C18_Hybrid Strong Hydrophobic Interaction Silanol_Supp Silanol (Suppressed) Analyte_Neu->Silanol_Supp No Interaction

Figure 1: Mechanistic comparison of analyte interactions at Low vs. High pH. Note the elimination of secondary silanol interactions in the High pH environment.

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the System Suitability Test (SST) criteria are not met, the mobile phase preparation or column condition is suspect.

Protocol 1: High pH Screening (The Recommended Method)

Reagents:

  • Ammonium Bicarbonate (LC-MS Grade).

  • Ammonium Hydroxide (28-30%).

  • Acetonitrile (HPLC Grade).[3][4]

  • Column: Waters XBridge C18 BEH, 4.6 x 100 mm, 3.5 µm (or equivalent Hybrid).

Mobile Phase Preparation:

  • Solvent A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Note: Do not use Sodium Hydroxide; non-volatile salts will clog the MS source.

  • Solvent B: 100% Acetonitrile.

Instrument Parameters:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Improves mass transfer for basic amines).

  • Gradient:

    • 0.0 min: 5% B[3]

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: End

System Suitability Criteria (Self-Validation):

  • Tailing Factor (

    
    ):  Must be < 1.2. If > 1.2, check pH (may have dropped due to CO2 absorption) or column age.
    
  • Retention Time Precision: < 0.5% RSD (n=5).

Protocol 2: PFP Isomer Separation (The "Rescue" Method)

Use this only if Method B fails to separate the 2-fluoro isomer from the 3-fluoro impurity.

Reagents:

  • Formic Acid.[4][5]

  • Methanol (LC-MS Grade). Note: Methanol promotes

    
     selectivity better than Acetonitrile on Phenyl phases.
    
  • Column: Phenomenex Kinetex PFP or Thermo Hypersil GOLD PFP.

Mobile Phase Preparation:

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Methanol + 0.1% Formic Acid.

Gradient Strategy:

  • Use a shallower gradient (e.g., 2% per minute slope) around the elution point of the main peak to maximize the shape-selectivity differences between isomers.

Method Development Workflow

Follow this logical flow to minimize trial-and-error.

Workflow Start Start: 6-(2-Fluorophenyl)pyridin-2-amine Step1 Step 1: Screen High pH (pH 10) Column: Hybrid C18 Start->Step1 Decision1 Are peaks symmetric (Tf < 1.2)? Step1->Decision1 Step2 Step 2: Check Isomer Resolution (2-F vs 3-F / 4-F) Decision1->Step2 Yes AltRoute Switch to Method C (PFP / Methanol) Decision1->AltRoute No (Unlikely) Decision2 Resolution > 1.5? Step2->Decision2 Final Finalize Method B (High pH C18) Decision2->Final Yes Decision2->AltRoute No

Figure 2: Decision tree for selecting the optimal stationary phase and pH conditions.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Method Development Guidelines for High pH Stability.

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC.

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.

Sources

Crystal Structure & Functional Analysis: 6-(2-Fluorophenyl)pyridin-2-amine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

6-(2-Fluorophenyl)pyridin-2-amine represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Pim, TRK) and PET radiotracers. Its structural significance lies in the ortho-fluorine effect , which modulates the biaryl torsion angle, lipophilicity, and metabolic stability compared to its non-fluorinated or isomeric counterparts.

This guide provides a comparative structural analysis, synthesizing experimental crystallographic data from close analogs to establish a performance benchmark for researchers optimizing biaryl-amine ligands.

Key Differentiators
Feature6-(2-Fluorophenyl)pyridin-2-amine6-Phenylpyridin-2-amine (Unsubstituted)6-(2,4,6-Trimethylphenyl) Analog
Torsion Angle ~30–40° (Restricted Rotation)~20–30° (Flexible)~65° (Highly Twisted)
Electronic Effect

-withdrawing, dipole modulation
NeutralElectron-donating
Binding Mode Planarity-disrupted

-stacking
Standard

-stacking
Steric block (prevents stacking)
Key Interaction Intramolecular C-F···H / F···N repulsionH···H repulsionMethyl steric clash

Structural Analysis: The Ortho-Fluorine Effect

The crystal packing and bioactive conformation of 6-(2-fluorophenyl)pyridin-2-amine are governed by the competition between


-conjugation (favoring planarity) and steric/electrostatic repulsion (favoring twisting).
Conformational Locking

Unlike the 4-fluorophenyl isomer, which remains largely planar due to remote substitution, the 2-fluoro substituent introduces a specific steric clash and electrostatic interaction with the pyridine nitrogen.

  • Experimental Insight: Crystallographic data from the analog 2-fluoro-5-(4-fluorophenyl)pyridine reveals a dihedral angle of 37.93(5)° .

  • Mechanism: The fluorine atom creates an electrostatic repulsion with the pyridine lone pair if oriented syn, or a steric clash with the C3-hydrogen if oriented anti. This forces the molecule into a twisted conformation that compromises

    
    -stacking but enhances solubility and selectivity in enzyme pockets.
    
Intermolecular Interaction Network

In the solid state, the amine group (


) acts as a primary hydrogen bond donor.
  • Dimer Formation: The amine protons typically form hydrogen bonds with the pyridine nitrogen of a neighboring molecule (

    
    ), creating centrosymmetric dimers (
    
    
    
    motif).
  • Fluorine Contacts: The ortho-fluorine participates in weak

    
     and 
    
    
    
    interactions, which are critical for stabilizing the twisted crystal lattice.
Visualization of Structural Interactions

StructuralInteractions cluster_effect Bioactive Consequence Ligand 6-(2-Fluorophenyl) pyridin-2-amine OrthoF 2-Fluoro Substituent (Steric/Electronic handle) Ligand->OrthoF Amine 2-Amino Group (H-bond Donor) Ligand->Amine PyN Pyridine Nitrogen (H-bond Acceptor) Ligand->PyN Twist Torsion Angle (~38°) Reduces Planarity OrthoF->Twist Steric Clash/Repulsion Dimer Centrosymmetric Dimer (Crystal Packing) Amine->Dimer Intermolecular H-bond Metal Metal Coordination (N,N-Chelation) Amine->Metal Coordination (weak) PyN->Dimer Acceptor PyN->Metal Coordination Kinase Selectivity Kinase Selectivity Twist->Kinase Selectivity

Figure 1: Interaction map highlighting how the 2-fluoro substituent drives conformational twisting, affecting both crystal packing (dimerization) and metal coordination potential.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality crystals for X-ray diffraction (XRD) or biological assays, a robust synthesis eliminating regioisomers is required. The Suzuki-Miyaura Cross-Coupling is the industry standard.

Synthesis Workflow (Step-by-Step)

Reagents:

  • Substrate: 2-Amino-6-chloropyridine (1.0 eq)

  • Coupling Partner: 2-Fluorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Protocol:

  • Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 minutes. Oxygen inhibits the Pd(0) catalytic cycle.

  • Addition: Add halide, boronic acid, and base. Add catalyst last under positive Argon pressure.

  • Reflux: Heat to 90–100°C for 8–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Dilute with water, extract with Ethyl Acetate (

    
    ).[1] Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography. The 2-fluoro product is typically less polar than the non-fluorinated analog due to internal dipole masking.

Crystallization for XRD
  • Method: Slow Evaporation.

  • Solvent System: Dissolve pure compound in minimal hot Ethanol or Acetonitrile .

  • Anti-solvent: Carefully layer Hexane or Pentane on top (1:1 ratio) in a narrow vial.

  • Conditions: Allow to stand at

    
     for 48–72 hours.
    
  • Expected Morphology: Colorless blocks or prisms.

Comparative Performance Metrics

When selecting a ligand for drug development or coordination chemistry, the 2-fluoro analog offers distinct advantages over alternatives.

Table 1: Structural & Physicochemical Comparison
Metric6-(2-Fluorophenyl) 6-Phenyl (Reference) 6-(4-Fluorophenyl)
Crystal System Monoclinic (Predicted)Monoclinic (

)
Triclinic/Monoclinic
Dihedral Angle 35–40° 20–30°< 10° (Planar)
Lipophilicity (

)
2.1 1.92.1
Metabolic Stability High (Blocks P450 oxidation)Low (Para-hydroxylation prone)Medium
Coordination N,N-chelator (distorted)N,N-chelator (stable)N,N-chelator (stable)

Analysis:

  • Drug Design: The 2-F analog is superior for metabolic stability. The fluorine atom blocks the metabolically labile ortho-position and electronically deactivates the ring towards oxidation.

  • Coordination Chemistry: The twisted conformation makes the 2-F analog a weaker chelator for square-planar metals (e.g., Pd, Pt) compared to the planar 6-phenyl analog, as the bite angle is distorted.

Metal Complexation & Coordination Modes

The 6-(2-fluorophenyl)pyridin-2-amine ligand acts as a bidentate donor, but the 2-fluoro group influences the coordination geometry.

Coordination Geometry

Upon binding to transition metals (e.g.,


, 

), the ligand coordinates via:
  • Pyridine Nitrogen (

    
    ):  Strong 
    
    
    
    -donor.
  • Amine Nitrogen (

    
    ):  Neutral donor.
    

Critical Note: The 2-fluoro substituent does not typically coordinate to the metal (unlike a carboxylate or hydroxyl). However, its steric bulk forces the phenyl ring to rotate out of the coordination plane.

  • Result: Complexes often exhibit distorted tetrahedral or distorted square pyramidal geometries rather than perfect square planar, preventing the formation of flat, intercalating species (relevant for DNA binding studies).

SynthesisWorkflow Start Start: 2-Amino-6-chloropyridine Reagents Add: 2-Fluorophenylboronic acid Pd(PPh3)4, Na2CO3 Start->Reagents Reaction Suzuki Coupling (Dioxane/H2O, 90°C, 12h) Reagents->Reaction Workup Extraction (EtOAc) & Drying Reaction->Workup Purify Column Chromatography (Isolate 2-F Product) Workup->Purify Cryst Crystallization (EtOH/Hexane Layering) Purify->Cryst XRD X-Ray Diffraction Analysis (Confirm Torsion Angle) Cryst->XRD

Figure 2: Optimized workflow for the synthesis and structural validation of 6-(2-fluorophenyl)pyridin-2-amine complexes.

References

  • Crystal Structure of Pyrimidine Analogs: Title: Crystal structure of 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Source: PubMed Central (PMC). URL:[Link]

  • Suzuki Coupling Protocols for Pyridines: Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.[2] Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Conformational Analysis of Fluorinated Biaryls: Title: 2-Fluoro-5-(4-fluorophenyl)pyridine: Crystal structure and conformation. Source: PubMed Central (PMC). URL:[Link]

  • Metal Complexes of Terpyridine/Pyridine Derivatives: Title: Synthesis, Structure and Photoluminescence Properties of Cd and Cd-Ln Pentafluorobenzoates with Terpyridine Derivatives. Source: MDPI Molecules. URL:[Link]

  • Kinase Inhibitor Applications (Pim/TRK): Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.[3] Source: ResearchGate. URL:[Link]

Sources

UV-Vis absorption spectra of 6-(2-Fluorophenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 6-(2-Fluorophenyl)pyridin-2-amine and its Analogs

Introduction: Characterizing a Privileged Scaffold

6-(2-Fluorophenyl)pyridin-2-amine belongs to the broader class of 2-aminopyridine derivatives, a structural motif frequently encountered in medicinal chemistry and materials science.[1][2] The electronic properties of these molecules, which dictate their function, can be effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions.[3] For researchers in drug development, understanding the UV-Vis absorption profile is crucial for quantitative analysis, studying drug-target interactions, and assessing photostability.

This guide provides a comprehensive analysis of the expected UV-Vis absorption spectrum of 6-(2-Fluorophenyl)pyridin-2-amine. We will detail a robust experimental protocol for acquiring high-quality spectra, present the anticipated spectral data, and conduct a comparative analysis against key structural analogs to elucidate the influence of various substituents on the electronic properties of the 2-aminopyridine core.

Part 1: A Validated Protocol for UV-Vis Spectral Acquisition

The trustworthiness of spectroscopic data hinges on a meticulously executed experimental protocol. The following procedure is designed to ensure accuracy and reproducibility.

Step-by-Step Experimental Methodology
  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer, including both the deuterium (UV) and tungsten (visible) lamps.[4]

    • Allow the instrument to warm up for a minimum of 20-30 minutes to ensure lamp stability and minimize electronic drift.[3]

  • Solvent Selection & Preparation:

    • Causality: The choice of solvent is critical as it can influence the position and intensity of absorption bands (solvatochromism).[5] A solvent must be transparent in the wavelength range of interest and should not react with the analyte. Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, or cyclohexane) are required.

    • Prepare a stock solution of 6-(2-Fluorophenyl)pyridin-2-amine of a known concentration (e.g., 1 x 10⁻⁴ M) using a Class A volumetric flask for accuracy.[6]

  • Cuvette Handling:

    • Use quartz cuvettes for measurements in the UV region (below 350 nm) as glass and plastic absorb UV light.[4]

    • Clean the cuvettes thoroughly. Rinse them first with deionized water, then with the solvent being used for the analysis.

    • Wipe the optical faces of the cuvette with a lint-free cloth (e.g., Kimwipe) before placing it in the spectrophotometer. Fingerprints can scatter and absorb light, leading to erroneous readings.[3]

  • Baseline Correction:

    • Fill a cuvette with the pure solvent to be used in the analysis. This is the "blank" or "reference."[7]

    • Place the reference cuvette in the appropriate holder in the spectrophotometer.

    • Perform a baseline correction (also called "autozero" or "baseline scan") across the entire wavelength range to be scanned.[7][8] This procedure digitally subtracts the absorbance of the solvent and the cuvette itself, ensuring that the final spectrum is solely that of the analyte.[6]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it two to three times with a small amount of the analyte solution to ensure the concentration is not altered by residual solvent.

    • Fill the cuvette approximately three-quarters full with the analyte solution.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan over the desired wavelength range (e.g., 200-450 nm). The resulting plot of absorbance versus wavelength is the UV-Vis spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If performing quantitative analysis, ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 A.U.) to adhere to the Beer-Lambert Law.[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_cal Calibration cluster_acq Acquisition & Analysis inst_prep 1. Instrument Warm-up (Lamps Stabilize) sol_prep 2. Prepare Analyte Solution (Spectroscopic Grade Solvent) inst_prep->sol_prep cuvette_prep 3. Clean & Rinse Cuvettes (Quartz for UV) sol_prep->cuvette_prep blank 4. Fill Cuvette with Solvent (Reference/Blank) cuvette_prep->blank baseline 5. Perform Baseline Correction (Subtracts Solvent Absorbance) blank->baseline Place in Spectrophotometer sample 6. Measure Analyte Solution baseline->sample Replace Blank with Sample analyze 7. Analyze Spectrum (Identify λmax) sample->analyze

Caption: Workflow for acquiring a UV-Vis absorption spectrum.

Part 2: Spectral Analysis of 6-(2-Fluorophenyl)pyridin-2-amine

The UV-Vis spectrum of an aromatic molecule is dominated by electronic transitions involving π and non-bonding (n) electrons. For 6-(2-Fluorophenyl)pyridin-2-amine, we expect two primary absorption bands corresponding to π→π* and n→π* transitions.

  • π→π Transitions:* These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the entire conjugated system, which includes the pyridine ring, the amino group, and the fluorophenyl ring.

  • n→π Transitions:* These are lower-energy, lower-intensity absorptions caused by the promotion of a non-bonding electron (from the lone pair on the pyridine nitrogen) to a π* antibonding orbital.[9]

Based on data from its constituent parts and similar structures, the expected absorption maxima are summarized below.

Expected TransitionApproximate λmax (nm)Molar Absorptivity (ε)Notes
π→π240 - 260 nmHighThis band arises from the extended π-conjugation across the phenyl and pyridine rings.
π→π300 - 320 nmModerateA second, longer-wavelength π→π* transition is common in extended aromatic systems.
n→π> 330 nmLowThis transition is often observed as a shoulder on the more intense π→π band and is sensitive to solvent polarity.

Part 3: A Comparative Guide to Related Structures

To fully appreciate the electronic structure of 6-(2-Fluorophenyl)pyridin-2-amine, it is instructive to compare its expected spectrum with those of its parent and related compounds.

CompoundKey Structural DifferenceExpected λmax (nm)Rationale for Spectral Shift
Pyridine Parent N-heterocycle~251, 257, 263 nm (π→π)~270 nm (n→π)[10]The fundamental chromophore. The amino and phenyl groups in the target molecule will significantly alter this profile.
2-Aminopyridine Addition of an amino group~234 nm (π→π)~297 nm (π→π)[11]The electron-donating amino group acts as a strong auxochrome, extending the conjugation and causing a significant bathochromic (red) shift compared to pyridine.[2]
6-Phenylpyridin-2-amine Addition of a phenyl group~255 nm~315 nmThe phenyl group at the 6-position further extends the π-conjugated system, leading to an additional bathochromic shift relative to 2-aminopyridine.[12]
6-(2-Fluorophenyl)pyridin-2-amine Addition of a fluorine atomSlightly shifted from 6-phenylpyridin-2-amineThe fluorine atom has opposing effects: its inductive effect (-I) is electron-withdrawing, while its mesomeric effect (+M) is electron-donating. The net effect is typically a minor shift compared to the non-fluorinated analog.

Part 4: The Critical Influence of Solvent Polarity

Solvent choice can profoundly impact a UV-Vis spectrum, a phenomenon known as solvatochromism.[13][14] Understanding these shifts provides insight into the nature of the electronic transitions.

  • Hypsochromic Shift (Blue Shift): This shift to a shorter wavelength is characteristic of n→π * transitions when moving from a non-polar to a polar, protic solvent (like ethanol or water).[15] The polar solvent molecules can form hydrogen bonds with the non-bonding electrons on the pyridine nitrogen, lowering the energy of the ground state n orbital. This increases the energy gap for the n→π* transition, resulting in a blue shift.[15]

  • Bathochromic Shift (Red Shift): This shift to a longer wavelength is often observed for π→π * transitions in polar solvents.[5] The excited state (π*) is generally more polar than the ground state (π). A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thereby decreasing the energy gap for the transition and causing a red shift.[15]

For 6-(2-Fluorophenyl)pyridin-2-amine, one would predict that upon switching from a non-polar solvent (e.g., cyclohexane) to a polar solvent (e.g., ethanol):

  • The low-intensity n→π * band will exhibit a hypsochromic (blue) shift .

  • The high-intensity π→π * bands will exhibit a bathochromic (red) shift .

Conclusion

The UV-Vis absorption spectrum of 6-(2-Fluorophenyl)pyridin-2-amine is defined by its extended π-conjugated system, which includes the pyridine, amine, and fluorophenyl moieties. Its spectrum is expected to show intense π→π* absorptions between 240-320 nm and a weaker, solvent-dependent n→π* transition at longer wavelengths. A comparative analysis with pyridine, 2-aminopyridine, and 6-phenylpyridin-2-amine reveals the predictable and significant bathochromic shifts that occur with the addition of the amino and phenyl auxochromes. By employing the rigorous experimental protocol detailed herein, researchers can obtain high-fidelity spectra, enabling accurate quantitative analysis and a deeper understanding of the electronic properties of this important chemical scaffold.

References

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering. (2012, May). Available at: [Link]

  • JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Available at: [Link]

  • The Royal Society of Chemistry. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Available at: [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Available at: [Link]

  • University of Houston Open Educational Resources. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. Available at: [Link]

  • ResearchGate. (2018). (PDF) Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. Available at: [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Available at: [Link]

  • Scribd. Solvent Effects in UV-Vis Spectroscopy. Available at: [Link]

  • Science Department. Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Available at: [Link]

  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Available at: [Link]

  • Sciforum. (2021, November 15). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Available at: [Link]

  • National Institute of Standards and Technology. 2-Aminopyridine - the NIST WebBook. Available at: [Link]

  • ResearchGate. (a) UV-Vis absorption spectra of N-amidopyridinium salt (1a), sodium... Available at: [Link]

  • MDPI. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (2022). Available at: [Link]

  • ResearchGate. UV-vis absorption spectra of 2 in pyridine at varying concentrations:... Available at: [Link]

  • National Center for Biotechnology Information. 6-Phenylpyridin-2-amine. PubChem Compound Database. Available at: [Link]

  • SIELC Technologies. (2007, March 2). 2-Aminopyridine. Available at: [Link]

  • National Center for Biotechnology Information. 2-Aminopyridine. PubChem Compound Database. Available at: [Link]

  • TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

  • ResearchGate. UV-Vis spectra of Ph2N-C6H4-terpy with additional substituents... Available at: [Link]

  • National Center for Biotechnology Information. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Available at: [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2022). Available at: [Link]

  • National Institute of Standards and Technology. Pyridine - the NIST WebBook. Available at: [Link]

  • ResearchGate. A) UV-Vis absorption spectra of phenylpyrimidine complexes 1, 6, 12,... Available at: [Link]

  • SpectraBase. N-[2-(But-3-enyl)-6-fluorophenyl]pyrimidin-2-amine - Optional[MS (GC)] - Spectrum. Available at: [Link]

Sources

IR spectroscopy characteristic peaks for aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Dossier: IR Spectroscopy of Aminopyridine Derivatives & Modality Comparison

As a Senior Application Scientist, I approach the structural elucidation of aminopyridine derivatives—such as 2-aminopyridine (a vital synthesis precursor) and 4-aminopyridine (an active pharmaceutical ingredient for multiple sclerosis)—not merely as a routine analytical test, but as a critical validation gateway in drug development.

Infrared (IR) spectroscopy is indispensable for verifying the functional group integrity of these compounds[1]. However, obtaining reliable data requires a deep understanding of both the molecular vibrations at play and the physical physics of your chosen sampling modality. This guide deconstructs the characteristic IR peaks of aminopyridines, objectively compares Fourier Transform Infrared (FTIR) sampling techniques, and provides a self-validating protocol for flawless spectral acquisition.

Molecular Fingerprinting: Causality of Aminopyridine IR Peaks

Aminopyridine derivatives are characterized by the interplay between the exocyclic primary amine (-NH₂) and the aromatic pyridine ring. The electron-donating nature of the amino group and the electron-withdrawing nature of the pyridine nitrogen create a unique conjugated system that dictates the vibrational frequencies[2].

Understanding why these peaks appear is crucial for spectral interpretation. For instance, because the amine group is primary, the two N-H bonds can stretch in-phase (symmetric) or out-of-phase (asymmetric), resulting in a distinct high-frequency doublet[3].

Table 1: Characteristic IR Peaks of 2-Aminopyridine

Vibration Mode Wavenumber Range (cm⁻¹) Specific Peak (cm⁻¹) Mechanistic Causality / Diagnostic Value
N-H Asymmetric Stretch 3400 – 3500 ~3448 Out-of-phase stretching of the primary amine. Highly sensitive to hydrogen bonding in solid-state packing[3].
N-H Symmetric Stretch 3250 – 3350 ~3284 In-phase stretching. Appears at a lower frequency than the asymmetric stretch due to lower energy requirements[3].
C=N / C=C Ring Stretch 1550 – 1650 ~1624, ~1595 Skeletal vibrations of the aromatic pyridine ring. Shifts in these peaks indicate changes in ring conjugation or protonation[2][3].
N-H Scissoring (Bend) 1600 – 1650 ~1617 In-plane bending of the -NH₂ group. Often overlaps with the C=N ring stretch, requiring careful deconvolution[4].
C-N Stretch (Aromatic) 1260 – 1330 ~1328 Stretching of the bond connecting the exocyclic amine to the pyridine ring. Confirms the attachment of the amine[4].

| C-H Out-of-Plane Bend | 750 – 800 | ~765 | Highly diagnostic for substitution patterns (e.g., ortho-substitution in 2-aminopyridine vs. para-substitution in 4-aminopyridine)[5]. |

Modality Comparison: ATR vs. Transmission FTIR

In pharmaceutical formulation, the choice of FTIR accessory dictates the reproducibility and quantitative reliability of your data[6]. The two dominant techniques for analyzing solid aminopyridine powders are Attenuated Total Reflectance (ATR) and Transmission (via KBr pellet).

The Causality of Spectral Differences: It is critical to understand that an ATR spectrum will not perfectly match a Transmission spectrum[7]. In ATR, the IR beam penetrates the sample as an evanescent wave. The depth of penetration (


) is directly proportional to the wavelength. Consequently, low-wavenumber peaks (e.g., C-H bends at 765 cm⁻¹) will appear artificially intense compared to high-wavenumber peaks (e.g., N-H stretches at 3448 cm⁻¹)[8][9].

Table 2: Objective Comparison of FTIR Modalities for Aminopyridine Powders

Analytical Parameter FTIR-ATR (Diamond IRE) Transmission FTIR (KBr Pellet)
Sample Preparation None. Direct application to crystal[7]. High. Requires precise weighing, grinding, and pressing[8].
Analysis Depth Surface layer (~1-2 µm evanescent wave)[9]. Bulk analysis (beam transverses entire pellet)[6].
Moisture Interference Low. Analyzed in ambient state. High. KBr is hygroscopic; absorbed water masks N-H peaks[8].
Quantitative Accuracy Moderate. Pathlength varies with wavelength[7]. High. Strictly follows the Beer-Lambert law[8].

| Sample Recovery | Complete. Non-destructive[8]. | None. Sample is permanently embedded in KBr[8]. |

Workflow Visualization

To ensure methodological rigor, I have mapped the decision matrix for selecting the appropriate analytical pathway based on your specific drug development objective.

IR_Workflow A Solid Aminopyridine Sample B Select Analytical Objective A->B C1 Rapid QC / Screening (ATR-FTIR) B->C1 Surface Analysis C2 Rigorous Quantitation (Transmission FTIR) B->C2 Bulk Analysis D1 Direct Application to Diamond IRE C1->D1 D2 Dilute in KBr Matrix & Press Pellet C2->D2 E1 Apply 75 psi Pressure Acquire Spectra D1->E1 E2 Mount Pellet in Beam Acquire Spectra D2->E2 F Spectral Validation (Peak Ratios & Baseline) E1->F E2->F

Fig 1: Decision matrix and experimental workflow for FTIR analysis of aminopyridine derivatives.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To guarantee trustworthiness, an analytical protocol must be a self-validating system. The following methodology for the ATR-FTIR analysis of 4-aminopyridine incorporates built-in quality control checks at every stage.

Step 1: System Initialization & Background Validation

  • Action: Clean the diamond Internal Reflection Element (IRE) with spectroscopic-grade isopropyl alcohol. Allow it to evaporate completely. Collect a background spectrum (air).

  • Causality & Validation: The background spectrum captures ambient atmospheric conditions (CO₂ and water vapor). Subtracting this ensures the final spectrum reflects only the aminopyridine. Self-Validation Check: Ensure the single-beam energy profile at 1000 cm⁻¹ is above the manufacturer's baseline threshold, confirming the crystal is unequivocally clean and undamaged.

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit ~5-10 mg of 4-aminopyridine powder directly onto the IRE, ensuring the crystal is fully covered. Lower the pressure anvil and apply exactly 75 psi of pressure[7].

  • Causality & Validation: ATR relies on the evanescent wave penetrating the sample[9]. Because solid crystalline powders have irregular topographies, insufficient pressure leads to poor optical contact and weak signal-to-noise ratios. Self-Validation Check: Monitor the real-time preview; the primary N-H stretch peak (~3448 cm⁻¹) should achieve an absorbance of at least 0.1 AU before finalizing the pressure.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

  • Causality & Validation: Co-adding 32 scans mathematically reduces random background noise by a factor of √32, significantly enhancing the signal-to-noise ratio without exposing the sample to prolonged environmental humidity.

Step 4: Algorithmic ATR Correction & Verification

  • Action: Apply an ATR correction algorithm to the raw spectrum.

  • Causality & Validation: As established, ATR penetration depth is wavelength-dependent[8]. The ATR correction normalizes the relative peak intensities to mimic a transmission spectrum. Self-Validation Check: Cross-reference the corrected spectrum against an authoritative transmission library (e.g., NIST WebBook) to ensure the C-H out-of-plane bend (~765 cm⁻¹) is no longer artificially dwarfing the N-H stretching doublet[1][10].

References

  • NIST Chemistry WebBook: 4-Aminopyridine. National Institute of Standards and Technology (NIST). URL:[Link]

  • Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine. Trivedi et al., University of Southern California (USC) / Sciendo. URL: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. URL:[Link]

  • Spectroscopic Investigations of 2-Aminopyridine. Trade Science Inc Journals. URL:[Link]

  • Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. ResearchGate. URL: [Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. URL:[Link]

  • FTIR Accessories Guide: ATR vs Transmission vs Reflectance. Athena Instruments. URL:[Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 6-(2-Fluorophenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized halogenated heteroaromatic compound, 6-(2-Fluorophenyl)pyridin-2-amine is a highly valuable intermediate in drug development and agrochemical synthesis. However, its unique structural components—an aminopyridine core coupled with a fluorinated phenyl ring—create a complex risk profile.

This guide provides authoritative, step-by-step methodologies for the safe operational handling, spill containment, and final disposal of this compound, ensuring your laboratory maintains strict regulatory compliance and environmental stewardship.

Executive Chemical Profile

Summarizing the physicochemical hazards is the first step in establishing a self-validating safety protocol.

Table 1: Chemical Profile & Hazard Summary

Property / ClassificationDetail
Chemical Name 6-(2-Fluorophenyl)pyridin-2-amine
Structural Class Halogenated Heteroaromatic Amine
Primary Hazards Acute Neurotoxicity, Dermal Toxicity, Aquatic Toxicity
EPA RCRA Classification Toxic/Acutely Hazardous Waste (Analogous to P008)
Incompatible Materials Strong Oxidizers, Strong Acids
Required Disposal Method High-Temperature Incineration (>1100°C) with HF Scrubber
Mechanistic Toxicology: Understanding the Hazard

To handle this chemical safely, personnel must understand why it is dangerous. Aminopyridines are notorious for their acute neurotoxicity. Mechanistically, they act as potent blockers of voltage-gated potassium (Kv) channels in the central and peripheral nervous systems[1].

The addition of the 2-fluorophenyl moiety significantly increases the molecule's lipophilicity. This structural modification enhances the compound's ability to penetrate the blood-brain barrier (BBB) and rapidly absorb through dermal layers. Consequently, accidental exposure can lead to prolonged action potentials, resulting in tremors, convulsions, or fatal systemic toxicity.

ToxPathway A 6-(2-Fluorophenyl) pyridin-2-amine B Dermal/Inhalation Absorption A->B C Blood-Brain Barrier Penetration B->C Lipophilic C-F Bond D Kv Channel Blockade (Voltage-Gated K+) C->D E Prolonged Action Potentials D->E F Neurotoxicity (Convulsions/Seizures) E->F

Figure 1: Proposed neurotoxicological pathway of fluorinated aminopyridines via Kv channel blockade.

Operational Handling & Spill Response Protocols

Because of its acute toxicity and environmental persistence, spilling even small amounts requires immediate, calculated action. Standard laboratory clean-up procedures are insufficient.

Step-by-Step Spill Response:

  • Evacuate and Assess: Immediately clear the area of non-essential personnel. Determine if the spill is minor (< 50g/50mL) or major. For large spills, evacuate the laboratory and contact your institution's Hazmat response team immediately[1].

  • PPE Protocol: Don double chemically-resistant gloves (e.g., nitrile over latex), a Tyvek suit or fully buttoned lab coat, and a NIOSH-approved respirator (N95 minimum for solid powders; organic vapor cartridge if the compound is dissolved in a volatile solvent)[1].

  • Containment via Inert Absorbents: Never use combustible materials like sawdust. Aminopyridines can form hazardous, reactive byproducts if accidentally ignited. Use strictly inert absorbents such as dry vermiculite, sand, or diatomaceous earth to smother and absorb the spill[1].

  • Chemical Decontamination: Carefully sweep the absorbed material using non-sparking tools into a designated hazardous waste container. Wash the affected surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate the residual amine, rendering it water-soluble, followed by copious water rinsing[1]. Collect all rinsate as hazardous waste.

Waste Segregation & Storage Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA), discarded commercial chemical products exhibiting acute toxicity are strictly regulated[2]. While 6-(2-Fluorophenyl)pyridin-2-amine may not be explicitly listed by name, it must be managed as a characteristic toxic waste or an off-specification acutely hazardous waste[2].

Step-by-Step Segregation:

  • Primary Containment: Store waste in high-density polyethylene (HDPE) or amber glass containers with secure, leak-proof closures. Avoid metal containers, as amine salts can cause corrosion over time.

  • Chemical Compatibility: Strictly isolate this waste stream from strong oxidizers and acids. Mixing with acids will cause an exothermic neutralization reaction, while contact with oxidizers risks the formation of volatile, highly toxic nitrogen oxides (NOx).

  • Regulatory Labeling: Explicitly label the container as "Hazardous Waste - Toxic Halogenated Organic (Contains Fluorinated Aminopyridine)." Ensure the accumulation start date is clearly marked to comply with RCRA 90-day or 180-day storage limits.

Final Disposal & Incineration Strategy

Standard wastewater treatment or municipal landfilling is strictly prohibited for this compound. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the compound highly recalcitrant to biological or standard chemical degradation.

Step-by-Step Disposal Routing:

  • Thermal Destruction Routing: The EPA's updated guidance on the destruction of fluorinated organic materials mandates high-temperature thermal destruction[3]. The waste must be manifested and transported by a licensed vendor to a commercial hazardous waste incinerator (HWI).

  • Temperature and Scrubbing Requirements: Ensure your disposal vendor utilizes an incinerator capable of sustaining temperatures exceeding 1100°C[3]. At these extreme temperatures, the thermal cleavage of the C-F bond generates hydrogen fluoride (HF) gas. The facility must be equipped with a wet scrubber system (typically utilizing calcium hydroxide) to neutralize the corrosive HF gas before exhaust release, preventing severe atmospheric pollution[3].

WasteRouting A Spill or Waste Generation (Fluorinated Aminopyridine) B Assess State & Volume A->B C Solid/Small Liquid Spill (< 50g / 50mL) B->C Minor D Large Spill (> 50g / 50mL) B->D Major E Absorb with Inert Material (Vermiculite/Sand) C->E F Evacuate & Call Hazmat D->F G Segregate as Halogenated Organic Waste E->G F->G Post-cleanup H High-Temp Incineration (>1100°C) with HF Scrubber G->H Final Disposal

Figure 2: Step-by-step workflow for the containment, segregation, and disposal of fluorinated waste.

References
  • BenchChem. "Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid".
  • eCFR. "40 CFR 261.33 -- Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.
  • Montrose Environmental. "EPA's Updated Guidance on Destruction and Disposal of PFAS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.